GS-9256
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
has antiviral activity; structure in first source
Propriétés
Numéro CAS |
1001094-46-7 |
|---|---|
Formule moléculaire |
C46H56ClF2N6O8PS |
Poids moléculaire |
957.5 g/mol |
Nom IUPAC |
[(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C46H56ClF2N6O8PS/c1-26(2)50-44-52-36(25-65-44)35-21-39(30-18-19-38(61-3)40(47)41(30)51-35)62-29-20-37-42(56)54-46(64(59,60)24-31-32(48)15-11-16-33(31)49)22-27(46)12-7-5-4-6-8-17-34(43(57)55(37)23-29)53-45(58)63-28-13-9-10-14-28/h11,15-16,18-19,21,25-29,34,37H,4-10,12-14,17,20,22-24H2,1-3H3,(H,50,52)(H,53,58)(H,54,56)(H,59,60)/t27-,29-,34+,37+,46+/m1/s1 |
Clé InChI |
RFGUWOCFYCYEDM-ZOMNBDOOSA-N |
SMILES isomérique |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6CCCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O |
SMILES canonique |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)OC4CC5C(=O)NC6(CC6CCCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O |
Autres numéros CAS |
1001094-46-7 |
Synonymes |
GS-9256 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GS-9256
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9256 is a potent and selective second-generation, macrocyclic phosphinic acid-derived inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] This enzyme is critical for the replication of the virus, making it a prime target for antiviral therapy.[4] this compound was developed by Gilead Sciences and has been evaluated in clinical trials for the treatment of chronic HCV infection, particularly genotype 1.[1][5][6] This guide provides a detailed overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action
The hepatitis C virus translates its genomic RNA into a single large polyprotein. This polyprotein must be cleaved into individual functional proteins for the virus to replicate. The NS3/4A serine protease is responsible for four of these essential cleavages.[4]
This compound acts as a competitive, reversible, slow-binding inhibitor of the NS3/4A protease.[7] It binds to the active site of the enzyme, preventing it from processing the viral polyprotein. This inhibition of polyprotein processing halts the viral replication cycle. The phosphinic acid moiety of this compound is a key pharmacophore that interacts with the catalytic serine residue of the NS3 protease.[2][3]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | HCV Genotype | Value | Assay Type | Reference |
| Ki | 1b | 89 pM | Enzyme Kinetics | [7] |
| 2a | 2.8 nM | Enzyme Kinetics | [7] | |
| 3a | 104 nM | Enzyme Kinetics | [7] | |
| EC50 | 1b | 20.0 nM | Replicon Assay | [3] |
Table 2: Binding Kinetics of this compound (Genotype 1b NS3 Protease)
| Parameter | Value | Method | Reference |
| Association Rate (kon) | 4 x 105 M-1s-1 | Stopped-flow techniques | [7] |
| Dissociation Rate (koff) | 4.8 x 10-5 s-1 | Dilution methods | [7] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Bioavailability | Elimination Half-life | Primary Route of Elimination | Reference |
| Mice | ~100% | ~2 hours | Biliary excretion of unmetabolized drug | [3] |
| Rats | 14% | 0.6 hours | Biliary excretion of unmetabolized drug | [3] |
| Dogs | 21% | 5 hours | Not specified | [3] |
| Monkeys | 14% | 4 hours | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the general protocols for key experiments used to characterize this compound.
HCV NS3/4A Protease Inhibition Assay (Generalized Protocol)
This assay determines the direct inhibitory activity of a compound on the NS3/4A protease.
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific).
-
Fluorogenic substrate peptide (e.g., a FRET-labeled peptide containing an NS3/4A cleavage site).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with detergents and reducing agents).
-
This compound or other test compounds serially diluted in DMSO.
-
96- or 384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The NS3/4A protease is pre-incubated with varying concentrations of this compound in the assay buffer in the microplate wells.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence signal is monitored kinetically over time at specific excitation and emission wavelengths.
-
The initial reaction rates are calculated from the linear phase of the progress curves.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to a DMSO control.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the dose-response data to a four-parameter logistic equation.
-
The inhibition constant (Ki) can be determined using the Morrison equation for tight-binding inhibitors.
-
HCV Replicon Assay (Generalized Protocol)
This cell-based assay measures the antiviral activity of a compound in a cellular context.
-
Reagents and Materials:
-
Huh-7 (human hepatoma) cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) that includes a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM) with supplements.
-
This compound or other test compounds serially diluted in DMSO.
-
96- or 384-well white cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo).
-
-
Procedure:
-
HCV replicon cells are seeded into the wells of the microplates.
-
After cell attachment, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.
-
The luciferase activity, which correlates with the level of HCV RNA replication, is measured using a luminometer after adding the luciferase assay reagent.
-
A parallel cytotoxicity assay is performed to assess the effect of the compound on cell viability.
-
-
Data Analysis:
-
The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated from the dose-response curve of the luciferase signal.
-
The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the cytotoxicity assay.
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50, providing a measure of the compound's therapeutic window.
-
Resistance Profile
The development of resistance is a common challenge in antiviral therapy. For this compound, specific amino acid substitutions in the NS3 protease can reduce its susceptibility to the drug.
In a clinical study involving combination therapy with this compound and the NS5B polymerase inhibitor tegobuvir, the following resistance-associated variants were observed in patients with viral rebound:[8]
-
Genotype 1a: The most common mutation detected was R155K in the NS3 protease.
-
Genotype 1b: The most common mutations detected were D168E/V in the NS3 protease.
It is noteworthy that this compound has an orthogonal resistance profile with respect to other classes of HCV inhibitors, such as NS5A and NS5B inhibitors.[3] This means that resistance mutations to these other classes of drugs do not confer resistance to this compound, and vice-versa, making it a suitable candidate for combination therapy.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the HCV NS3/4A protease. Its mechanism of action, involving the direct inhibition of viral polyprotein processing, has been extensively validated through in vitro enzymatic and cell-based assays. While the development of this compound did not proceed to market, largely due to the advent of even more potent, pangenotypic direct-acting antivirals, the study of its properties has contributed significantly to the understanding of HCV protease inhibition and the principles of modern antiviral drug design. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers in the field of virology and drug discovery.
References
- 1. gilead.com [gilead.com]
- 2. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The protease inhibitor, this compound, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Binding kinetics, potency, and selectivity of the hepatitis C virus NS3 protease inhibitors this compound and vedroprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protease inhibitor this compound and non-nucleoside polymerase inhibitor tegobuvir alone, with RBV or peginterferon plus RBV in hepatitis C [natap.org]
GS-9256: A Technical Overview of a Potent HCV NS3/4A Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9256 is an investigational, selective, and potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2] Developed by Gilead Sciences, this compound, featuring a novel phosphinic acid pharmacophore and a macrocyclic structure, has demonstrated significant antiviral activity against HCV genotype 1 in both preclinical and clinical studies.[1][3] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and the broader context of HCV replication. Although this compound is no longer under active development, it serves as a significant example of rational drug design targeting HCV.[3]
Core Mechanism of Action
The hepatitis C virus genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce mature, functional viral proteins.[4][5] The HCV NS3/4A serine protease is a non-covalent heterodimer responsible for four of these critical cleavages, making it an attractive target for antiviral therapy.[4][5][6] this compound acts as a potent inhibitor of this protease, thereby preventing the processing of the HCV polyprotein and halting viral replication.[1][7]
Quantitative Data Summary
The following tables summarize the key in vitro potency, binding kinetics, and clinical efficacy data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Genotype 1b | Genotype 2a | Genotype 3 | Selectivity vs. Off-Target Proteases |
| Ki (inhibitor constant) | 89 pM | 2.8 nM | 104 nM | >10,000-fold |
| EC50 (replicon assay) | 20.0 nM | Increased 14.2-fold vs. GT1b | - | - |
Table 2: Binding Kinetics of this compound to NS3/4A Protease (Genotype 1b)
| Parameter | Value |
| Association Rate Constant (kon) | 4 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (koff) | 4.8 x 10⁻⁵ s⁻¹ |
Data sourced from[7].
Table 3: Clinical Efficacy of this compound in Combination Therapy (Phase IIa, 28 days, Treatment-Naïve Genotype 1 Patients)
| Treatment Regimen | Median Maximal HCV RNA Decline (log10 IU/mL) | Rapid Virologic Response (RVR) at Day 28 |
| This compound (75 mg BID) + Tegobuvir (40 mg BID) | -4.1 | 7% (1 of 15 patients) |
| This compound (75 mg BID) + Tegobuvir (40 mg BID) + Ribavirin | -5.1 | 38% (5 of 13 patients) |
| This compound (75 mg BID) + Tegobuvir (40 mg BID) + Peg-IFN/Ribavirin | -5.7 | 100% (14 of 14 patients) |
Data sourced from[8][9][10]. Tegobuvir (GS-9190) is an NS5B polymerase inhibitor.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.
HCV NS3/4A Protease Enzymatic Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of the NS3/4A protease.
-
Enzyme and Substrate Preparation : Recombinant HCV NS3/4A protease (genotypes 1b, 2a, and 3a) is purified. A fluorogenic peptide substrate, such as Ac-Glu-Glu-Val-Val-Ala-Cys-AMC, is used, which mimics a natural cleavage site.[11]
-
Assay Conditions : The assay is typically performed in a buffer solution (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol) in a 384-well microplate.[11]
-
Inhibitor Incubation : The purified enzyme is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation and Measurement : The reaction is initiated by adding the fluorogenic substrate. As the protease cleaves the substrate, the fluorophore (AMC) is released, and the increase in fluorescence is measured over time using a fluorescence spectrophotometer (e.g., excitation/emission at 340/490 nm).[12]
-
Data Analysis : The rate of reaction is calculated from the fluorescence data. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations. The Ki value is then calculated from the IC50 using the Michaelis-Menten equation.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound within a cellular context.
-
Cell Line : Huh-7 human hepatoma cells containing a subgenomic HCV replicon are used. These replicons are RNA molecules that can replicate autonomously within the cells and often contain a reporter gene, such as luciferase.[3]
-
Compound Treatment : The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of this compound.
-
Incubation : The cells are incubated for a period (e.g., 72 hours) to allow for HCV RNA replication and the effect of the inhibitor to manifest.
-
Quantification of Replication : The level of HCV RNA replication is quantified. If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. Alternatively, HCV RNA levels can be measured directly using quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis : The EC50 value (the concentration of the compound that inhibits 50% of viral replication) is calculated by plotting the reporter signal or RNA levels against the compound concentration. Cytotoxicity is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.[3]
Stopped-Flow Enzyme Kinetics
This technique is used to measure the rapid kinetics of enzyme-inhibitor binding (association and dissociation rates).
-
Instrumentation : A stopped-flow instrument is used, which allows for the rapid mixing of two solutions (enzyme and inhibitor/substrate) and the immediate monitoring of a spectroscopic signal (e.g., fluorescence).
-
Association Rate (kon) : The NS3/4A protease is rapidly mixed with a solution containing this compound and a fluorescent substrate. The change in fluorescence as the enzyme-inhibitor complex forms is monitored over milliseconds. The association rate constant is determined by analyzing the kinetic traces at different inhibitor concentrations.
-
Dissociation Rate (koff) : A pre-formed, stable complex of the enzyme and this compound is rapidly diluted into a solution containing a high concentration of substrate. The return of enzymatic activity is monitored as the inhibitor dissociates from the enzyme. The dissociation rate constant is calculated from the rate of this recovery.[7]
Visualizing the Mechanism and Pathways
The following diagrams illustrate the role of HCV NS3/4A protease in the viral life cycle and the mechanism of inhibition by this compound.
Caption: Role of NS3/4A protease in the HCV replication cycle.
Caption: Mechanism of action of this compound on the HCV NS3/4A protease.
Caption: Workflow for determining the EC50 of this compound in a replicon assay.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the HCV NS3/4A protease. Its development provided valuable insights into the structural requirements for potent inhibition of this key viral enzyme. The quantitative data from in vitro and clinical studies underscore its significant antiviral activity, particularly when used in combination with other direct-acting antiviral agents.[8][9] While newer pangenotypic agents have since superseded it in clinical development, the technical profile of this compound remains a valuable case study for researchers and professionals in the field of antiviral drug discovery.[3]
References
- 1. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding kinetics, potency, and selectivity of the hepatitis C virus NS3 protease inhibitors this compound and vedroprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gilead.com [gilead.com]
- 9. The protease inhibitor, this compound, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The protease inhibitor this compound and non-nucleoside polymerase inhibitor tegobuvir alone, with RBV or peginterferon plus RBV in hepatitis C [natap.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
GS-9256: A Technical Overview of a Potent HCV NS3/4A Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9256 is an investigational, selective, and potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. A macrocyclic compound featuring a novel phosphinic acid moiety, this compound was developed for the treatment of chronic HCV infection, primarily targeting genotype 1.[1] This document provides a comprehensive technical overview of the structure, mechanism of action, and key experimental data related to this compound.
Core Structure and Chemical Properties
While a definitive, publicly available IUPAC name and canonical SMILES string for this compound have not been identified in the reviewed literature, its fundamental chemical properties have been reported. This compound is classified as a cyclic peptide.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| Molecular Formula | C46H56ClF2N6O8PS | [1] |
| Molecular Weight | 957.46 g/mol | [1] |
| CAS Number | 1001094-46-7 | [1] |
Mechanism of Action: Inhibition of HCV Polyprotein Processing
The antiviral activity of this compound is derived from its targeted inhibition of the HCV NS3/4A protease. This enzyme is crucial for the replication of the virus. The HCV genome is translated into a single large polyprotein, which must be cleaved into individual functional proteins for viral assembly and propagation. The NS3/4A protease is responsible for four of these critical cleavages, releasing the non-structural proteins NS4A, NS4B, NS5A, and NS5B.
By binding to the active site of the NS3 protease, this compound blocks this cleavage process. This inhibition prevents the maturation of viral proteins, thereby halting the viral replication cycle.
Below is a diagram illustrating the HCV polyprotein processing pathway and the inhibitory action of this compound.
Caption: HCV Polyprotein Processing and Inhibition by this compound.
Quantitative Data
In Vitro Antiviral Activity and Inhibitory Potency
This compound has demonstrated potent activity against various HCV genotypes in in vitro assays.
Table 2: In Vitro Activity of this compound
| Parameter | Genotype | Value | Cell Line/Assay Condition |
| EC50 | 1b | 20 nM | Huh-luc cells with a replicon encoding luciferase |
| Ki | 1b | 89 pM | Biochemical Assay |
| Ki | 2a | 2.8 nM | Biochemical Assay |
| Ki | 3a | 104 nM | Biochemical Assay |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in several animal models to evaluate the absorption, distribution, metabolism, and excretion of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Bioavailability | Elimination Half-life |
| Mouse | ~100% | ~2 hours |
| Rat | 14% | 0.6 hours |
| Dog | 21% | 5 hours |
| Monkey | 14% | 4 hours |
Clinical Trial Data (Phase IIa - NCT01072695)
A Phase IIa clinical trial evaluated the efficacy and safety of this compound in combination with other antiviral agents in treatment-naïve patients with chronic HCV genotype 1 infection.
Table 4: Virologic Response in a 28-Day Phase IIa Study
| Treatment Arm | Dosing | Median Maximal Decline in HCV RNA (log10 IU/mL) |
| This compound + GS-9190 | This compound: 75 mg BID; GS-9190: 40 mg BID | 4.1 |
| This compound + GS-9190 + Ribavirin | This compound: 75 mg BID; GS-9190: 40 mg BID; Ribavirin: 1000-1200 mg/day | 5.1 |
| This compound + GS-9190 + Peginterferon alfa-2a + Ribavirin | This compound: 75 mg BID; GS-9190: 40 mg BID; Peginterferon alfa-2a: 180 µg QW; Ribavirin: 1000-1200 mg/day | 5.7 |
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This protocol describes a common method for determining the inhibitory activity of compounds like this compound against the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of this compound against HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET-based protease substrate (e.g., a peptide with a fluorophore and a quencher separated by the NS3/4A cleavage site)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
This compound stock solution in DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader with appropriate filters for the FRET pair
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add a defined amount of the diluted this compound solution to the wells of the 384-well plate. Include control wells with buffer and DMSO only (no inhibitor).
-
Add the recombinant HCV NS3/4A protease to each well to a final concentration of approximately 0.5 nM.
-
Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at an excitation and emission wavelength specific to the fluorophore of the FRET substrate. The cleavage of the substrate by the protease separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate and its Michaelis-Menten constant (Km).
Below is a workflow diagram for the described FRET-based inhibition assay.
Caption: Workflow for a FRET-based HCV NS3/4A Protease Inhibition Assay.
References
GS-9256: A Technical Overview of its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9256 is a potent and selective second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. Developed by Gilead Sciences, this macrocyclic phosphinic acid-derived compound has demonstrated significant antiviral activity, particularly against HCV genotype 1. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for this compound, intended to support researchers and professionals in the field of antiviral drug development.
Chemical Properties
This compound is a complex macrocyclic peptide mimetic. A summary of its key chemical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (1R,14S,18S)-14-(tert-butyl)-N-((S)-1-((S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)ethyl)-18-(7-methoxy-2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)quinolin-4-yloxy)-2,15-dioxo-3,16-dioxa-6,9,12-triazabicyclo[15.2.1]icosa-4,6,8,10,12-pentaene-1-carboxamide | (Calculated) |
| Molecular Formula | C46H56ClF2N6O8PS | [1][2] |
| Molecular Weight | 957.46 g/mol | [1][2] |
| CAS Number | 1001094-46-7 | [1][2] |
| Appearance | White to off-white powder | (Inferred) |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO | [2] |
| pKa | Not available |
Synthesis
The synthesis of this compound is a multi-step process involving the construction of the macrocyclic core and the incorporation of the phosphinic acid warhead and other key side chains. While a detailed, step-by-step protocol is proprietary, the general synthetic strategy can be inferred from the "Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity" publication. The synthesis involves the coupling of several complex fragments, including a quinoline derivative, a macrocyclic lactam, and the phosphinic acid-containing moiety.
Due to the proprietary nature of the specific synthesis, a detailed experimental protocol is not publicly available. However, a generalized workflow for the synthesis of similar complex macrocyclic protease inhibitors would typically involve:
-
Fragment Synthesis: Independent synthesis of the key building blocks.
-
Peptide Couplings: Stepwise assembly of the linear peptide backbone.
-
Macrocyclization: Intramolecular cyclization to form the macrocyclic core, often a challenging step requiring optimized conditions.
-
Side-Chain Modification and Warhead Installation: Attachment of the remaining functional groups, including the phosphinic acid moiety.
-
Purification: Extensive chromatographic purification to isolate the final compound of high purity.
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral effect by inhibiting the HCV NS3/4A serine protease. This enzyme is crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome. The NS3/4A protease cleaves the polyprotein at specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex.
By binding to the active site of the NS3 protease, this compound blocks this cleavage process, thereby preventing the formation of a functional replication complex and inhibiting viral replication.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not extensively published. However, based on standard virological and biochemical assays, the following sections outline the methodologies that would be employed to characterize its activity.
HCV Replicon Assay (Antiviral Activity)
This cell-based assay is used to determine the potency of the compound in inhibiting HCV RNA replication.
Objective: To determine the EC50 (50% effective concentration) of this compound.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication.
-
Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured, which correlates with the level of HCV RNA replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the HCV replicon assay to determine EC50.
NS3/4A Protease Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the purified NS3/4A protease.
Objective: To determine the IC50 (50% inhibitory concentration) of this compound.
Methodology:
-
Reagents: Purified recombinant HCV NS3/4A protease, a fluorogenic peptide substrate that is cleaved by the protease.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. A reaction mixture containing the NS3/4A protease and assay buffer is prepared.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture and pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.
-
Signal Detection: The increase in fluorescence over time, resulting from the cleavage of the substrate, is monitored using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the NS3/4A protease inhibition assay to determine IC50.
Conclusion
This compound is a significant advancement in the development of direct-acting antiviral agents for the treatment of HCV. Its complex chemical structure and potent inhibition of the NS3/4A protease underscore the power of rational drug design. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and the experimental approaches used for its characterization, serving as a valuable resource for the scientific community engaged in antiviral research. Further investigation into its synthesis and biological activity will continue to inform the development of next-generation HCV inhibitors.
References
The Pharmacology of GS-9256: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-9256 is an investigational, potent, and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Developed by Gilead Sciences, this phosphinic acid-derived compound has demonstrated significant antiviral activity against HCV genotype 1 in both preclinical and clinical studies. This document provides a comprehensive technical overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and clinical trial data. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding for research and drug development professionals. Although this compound is no longer in active development, the study of its properties provides valuable insights into the principles of rational drug design for HCV inhibitors.[1]
Introduction
Hepatitis C is a global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The HCV NS3/4A serine protease is a crucial enzyme in the viral replication cycle, responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for viral replication.[2] As such, it has been a prime target for the development of direct-acting antiviral (DAA) agents. This compound emerged from a class of phosphinic acid-derived inhibitors designed for potent and selective inhibition of this viral enzyme.[3]
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the HCV NS3/4A protease. This enzyme is a heterodimer composed of the NS3 protease domain and its cofactor, NS4A. The NS3/4A complex is responsible for post-translational processing of the HCV polyprotein at four specific sites. By binding to the active site of the NS3 protease, this compound blocks this cleavage, thereby preventing the formation of functional viral replication machinery and halting viral propagation.
Below is a diagram illustrating the HCV replication cycle and the point of intervention by this compound.
Caption: HCV Replication Cycle and this compound Mechanism of Action.
In Vitro Pharmacology
The in vitro antiviral activity and selectivity of this compound have been extensively characterized in various assays.
Potency and Selectivity
This compound is a potent inhibitor of the HCV NS3 protease, with activity varying across different genotypes. The table below summarizes the key in vitro potency and selectivity data.
| Parameter | Genotype 1b | Genotype 2a | Genotype 3 | Off-target Proteases |
| Ki (nM) | 0.089 | 2.8 | 104 | >10,000-fold selectivity |
Table 1: In Vitro Potency and Selectivity of this compound
Antiviral Activity in Replicon Assays
This compound has demonstrated potent antiviral activity in cell-based HCV replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA, allowing for the quantification of viral replication in a cellular context.
| Parameter | Value |
| EC50 (nM) | 0.21 - 4.6 (against genotypes 1-6) |
Table 2: Antiviral Activity of this compound in HCV Replicon Assays [4]
Resistance Profile
In vitro resistance selection studies have identified amino acid substitutions in the NS3 protease that confer reduced susceptibility to this compound. The most common resistance-associated substitutions are at positions A156 and D/Q168.[4] Notably, this compound retains activity against many substitutions that confer resistance to other classes of NS3/4A protease inhibitors.[4]
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in several animal species to assess its potential for clinical development.
| Species | Elimination Half-life (hours) | Major Route of Elimination |
| Mouse | ~2 | Biliary excretion |
| Rat | ~0.6 | Biliary excretion |
| Dog | ~5 | Biliary excretion |
| Monkey | ~4 | Biliary excretion |
Table 3: Preclinical Pharmacokinetic Parameters of this compound [1]
These studies indicated that this compound has a favorable pharmacokinetic profile, supporting its advancement into clinical trials.[3] The primary route of elimination was identified as biliary excretion of the unmetabolized drug.[1]
Clinical Pharmacology
This compound has been evaluated in Phase I and Phase II clinical trials in patients with chronic HCV genotype 1 infection.
Clinical Trial Design
A key Phase IIb study (NCT01225380) was a randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in combination with the NS5B polymerase inhibitor tegobuvir (GS-9190), peginterferon alfa-2a, and ribavirin in treatment-naïve patients.[1][5]
Caption: Workflow of a Phase IIb Clinical Trial of this compound.
Clinical Efficacy
In the aforementioned Phase IIb study, the combination regimen including this compound demonstrated high efficacy.
| Endpoint | Result |
| Sustained Virological Response at 12 weeks (SVR12) | 95% (40/42 patients) |
Table 4: Clinical Efficacy of this compound in Combination Therapy [1]
A 28-day Phase IIa study of this compound in combination with tegobuvir, peginterferon, and ribavirin showed a 100% rapid virological response.[1] Monotherapy with this compound resulted in a mean maximal HCV RNA reduction of 2.7 log10 IU/mL.[1]
Safety and Tolerability
The combination therapy including this compound was generally well-tolerated, with a safety profile comparable to that of peginterferon and ribavirin alone.[1]
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay
This assay is used to determine the in vitro potency (Ki) of compounds against the HCV NS3/4A protease.
Caption: Workflow for HCV NS3/4A Protease Inhibition Assay.
Methodology:
-
Enzyme and Substrate: Recombinant HCV NS3/4A protease is purified. A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, NaCl, glycerol, DTT, and a detergent at a physiological pH.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure: The enzyme is pre-incubated with the inhibitor for a defined period at room temperature. The reaction is initiated by the addition of the FRET substrate.
-
Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: Initial reaction velocities are calculated and plotted against the inhibitor concentration. The data are then fitted to the Morrison equation to determine the inhibition constant (Ki).[6]
HCV Replicon Assay
This cell-based assay measures the antiviral activity (EC50) of a compound in the context of viral replication within host cells.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are seeded in microplates.
-
Compound Treatment: The cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and compound activity.
-
Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured, which correlates with the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CTG) is performed to determine the 50% cytotoxic concentration (CC50) of the compound on the host cells.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of reporter gene expression against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Conclusion
This compound is a potent and selective inhibitor of the HCV NS3/4A protease with a favorable preclinical and clinical profile for the treatment of HCV genotype 1 infection. Although its development was discontinued in favor of pangenotypic agents, the data gathered from its investigation have contributed significantly to the understanding of HCV protease inhibition and the principles of structure-based drug design. The detailed pharmacological profile presented in this guide serves as a valuable technical resource for researchers and professionals in the field of antiviral drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. pubcompare.ai [pubcompare.ai]
GS-9256: A Technical Deep Dive into its Discovery and Development as a Hepatitis C Virus NS3/4A Protease Inhibitor
Foster City, CA – GS-9256 is an investigational, selective, and potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication. Developed by Gilead Sciences, this compound emerged from a dedicated drug discovery program aimed at identifying novel therapeutic agents for chronic HCV infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical profile, and clinical development of this compound, with a focus on the scientific data and experimental methodologies that have defined its developmental trajectory.
Discovery and Lead Optimization
This compound was identified through a focused effort to develop potent inhibitors of the HCV NS3/4A protease. The discovery process originated from a class of phosphinic acid-derived, product-like inhibitors. Through a process of medicinal chemistry and lead optimization, modifications to the phosphinic acid and quinoline heterocycle moieties of the lead compound led to the identification of this compound. This optimization was aimed at enhancing the compound's cell-based activity and improving its pharmacokinetic profile. While detailed structure-activity relationship (SAR) studies for the lead optimization of this compound are not extensively published, the selection of this compound for clinical development suggests a successful balancing of potency, selectivity, and drug-like properties.
Chemical Structure:
This compound is a macrocyclic peptide mimetic with the chemical formula C46H56ClF2N6O8PS. Its complex structure is a key determinant of its high-affinity binding to the NS3/4A protease active site.
Mechanism of Action
The Hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein, which must be cleaved by viral and host proteases into mature viral proteins. The HCV NS3/4A serine protease is responsible for four of these critical cleavages. This compound is a potent and selective inhibitor of this enzyme. By binding to the active site of the NS3/4A protease, this compound blocks the processing of the HCV polyprotein, thereby preventing the formation of the viral replication complex and inhibiting viral replication.
Figure 1. Mechanism of action of this compound in inhibiting HCV replication.
Preclinical Profile
The preclinical evaluation of this compound demonstrated its potent antiviral activity and a favorable pharmacokinetic profile across multiple species.
In Vitro Antiviral Activity
This compound exhibited potent activity against HCV replicons in cell culture. In a genotype 1b Huh-luc cell line with a replicon encoding luciferase, this compound demonstrated a mean EC50 value of 20 nM with minimal cytotoxicity.[1][2]
| Parameter | Value | Assay System |
| Mean EC50 | 20 nM | Genotype 1b Huh-luc replicon cells[1][2] |
Table 1. In Vitro Antiviral Activity of this compound.
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound showed high bioavailability in mice and moderate bioavailability in other species.
| Species | Bioavailability (%) | Elimination Half-life (hours) |
| Mice | ~100% | ~2[1] |
| Rats | 14%[1] | ~0.6[1] |
| Dogs | 21%[1] | ~5[1] |
| Monkeys | 14%[1] | ~4[1] |
Table 2. Preclinical Pharmacokinetic Parameters of this compound.
A study in bile duct-cannulated rats indicated that the primary route of elimination is through biliary excretion of the unmetabolized drug.[2]
Clinical Development
This compound advanced into Phase 2 clinical trials to evaluate its safety and efficacy in patients with chronic HCV infection, primarily in combination with other direct-acting antiviral agents.
Phase 2a Study (Study 196-0112)
A significant Phase 2a study evaluated the safety and efficacy of this compound in combination with GS-9190 (tegobuvir), an NS5B polymerase inhibitor, with and without ribavirin (RBV) and pegylated interferon (Peg-IFN). This trial enrolled treatment-naïve patients with HCV genotype 1.
The study had three arms:
-
Arm 1 (Dual Therapy): this compound (75 mg twice daily) + GS-9190 (40 mg twice daily)
-
Arm 2 (Triple Therapy): this compound (75 mg twice daily) + GS-9190 (40 mg twice daily) + Ribavirin (1000-1200 mg daily)
-
Arm 3 (Quadruple Therapy): this compound (75 mg twice daily) + GS-9190 (40 mg twice daily) + Ribavirin + Peg-IFN
| Treatment Arm | Median Maximal HCV RNA Decline (log10 IU/mL) |
| This compound + GS-9190 | 4.1[3] |
| This compound + GS-9190 + Ribavirin | 5.1 |
| This compound + GS-9190 + Ribavirin + Peg-IFN | 5.7 |
Table 3. Efficacy Results from the Phase 2a Study of this compound Combinations.
In the quadruple therapy arm, 100% of patients (14 out of 14) achieved a Rapid Virologic Response (RVR), defined as undetectable HCV RNA at week 4.[2]
Safety and Tolerability
In the Phase 2a study, this compound in combination regimens was generally well-tolerated. The majority of adverse events were mild to moderate in severity.
| Treatment Arm | Common Adverse Events |
| All Arms | Headache, diarrhea, nausea |
| Triple Therapy | Fatigue, insomnia |
| Quadruple Therapy | Influenza-like illness, fatigue, myalgia, cough |
Table 4. Common Adverse Events in the Phase 2a Study of this compound Combinations.
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound was assessed using an HCV replicon assay. This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.
Protocol Outline:
-
Cell Seeding: Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing luciferase are seeded into 96-well plates.
-
Compound Addition: this compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of replicon replication, is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Figure 2. Workflow for the HCV replicon assay.
NS3/4A Protease Enzymatic Assay
The direct inhibitory activity of this compound on the HCV NS3/4A protease is determined using an enzymatic assay.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant HCV NS3/4A protease, and a fluorogenic substrate.
-
Compound Preparation: Serially dilute this compound in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the NS3/4A protease with the diluted this compound or vehicle control and pre-incubate. Initiate the reaction by adding the fluorogenic substrate.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.
-
Data Analysis: Determine the initial reaction velocities and calculate the IC50 value by plotting the percent inhibition against the compound concentration.
References
GS-9256: A Technical Overview of its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9256 is a potent, investigational antiviral agent specifically designed as an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] Developed by Gilead Sciences, this phosphinic acid-derived compound has demonstrated significant activity against HCV, particularly genotype 1, in both preclinical studies and clinical trials.[1][3] This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Antiviral Spectrum
The available scientific literature and clinical trial data indicate that the antiviral activity of this compound has been predominantly, if not exclusively, evaluated against Hepatitis C Virus. Extensive searches for its activity against other viral pathogens did not yield any publicly available data. Therefore, the antiviral spectrum of this compound, based on current knowledge, is highly specific to HCV.
Activity Against Hepatitis C Virus Genotypes
This compound has shown potent inhibitory activity against the NS3/4A protease from various HCV genotypes, with the highest potency observed against genotype 1b.[4] The inhibitory activity is significantly lower against genotypes 2a and 3a.[4]
Quantitative Antiviral Data
The following tables summarize the key quantitative data regarding the in vitro potency and clinical antiviral efficacy of this compound.
Table 1: In Vitro Inhibitory Potency of this compound against HCV NS3/4A Protease
| HCV Genotype | Inhibition Constant (K_i) |
| Genotype 1b | 89 pM[4] |
| Genotype 2a | 2.8 nM[4] |
| Genotype 3a | 104 nM[4] |
Table 2: In Vitro Cell-Based Antiviral Activity of this compound
| Cell Line | HCV Replicon | EC_50 |
| Huh-luc cells | Genotype 1b | 20 nM[1] |
Table 3: Clinical Antiviral Activity of this compound in Treatment-Naïve HCV Genotype 1 Patients
| Treatment Regimen (28 days) | Median Maximal HCV RNA Decline (log_10 IU/mL) |
| This compound (200 mg BID, 3 days monotherapy) | 2.7[3] |
| This compound (75 mg BID) + Tegobuvir (40 mg BID) | 4.1[5][6] |
| This compound (75 mg BID) + Tegobuvir (40 mg BID) + Ribavirin | 5.1[5][6] |
| This compound (75 mg BID) + Tegobuvir (40 mg BID) + Peginterferon alfa-2a + Ribavirin | 5.7[5][6] |
Mechanism of Action: Inhibition of HCV NS3/4A Protease
This compound functions as a selective inhibitor of the HCV NS3/4A serine protease.[7] This viral enzyme is crucial for the replication of HCV. The NS3 protease, with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication. By binding to the active site of the NS3 protease, this compound blocks this cleavage process, thereby preventing the formation of the viral replication complex and inhibiting viral propagation.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These are representative methodologies based on standard practices in the field.
HCV NS3/4A Protease Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory activity of this compound on the HCV NS3/4A protease.
-
Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease (e.g., from genotype 1b) is purified. A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair that mimics a natural cleavage site of the protease is used.
-
Assay Conditions: The assay is typically performed in a 96- or 384-well plate format. The reaction buffer contains Tris-HCl, NaCl, glycerol, DTT, and a detergent.
-
Inhibition Measurement:
-
A fixed concentration of the NS3/4A protease is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate.
-
The cleavage of the substrate by the protease separates the FRET pair, resulting in an increase in fluorescence. This is monitored kinetically using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The data are fitted to the Morrison equation or other appropriate models to determine the inhibition constant (K_i).
Caption: Workflow for the HCV NS3/4A protease inhibition assay.
HCV Replicon Assay (Cell-Based Assay)
This assay determines the antiviral activity of this compound in a cellular context.
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is used. These replicons are RNA molecules that can replicate autonomously within the cell and often contain a reporter gene, such as luciferase.
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.
-
Measurement of Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: The reporter signal or RNA levels are plotted against the drug concentration. A dose-response curve is generated to calculate the 50% effective concentration (EC_50). A concurrent cytotoxicity assay is often performed to assess the compound's effect on cell viability.
Caption: Workflow for the HCV replicon assay.
Selectivity
This compound exhibits high selectivity for the HCV NS3/4A protease. In vitro studies have shown that it has more than 10,000-fold selectivity against a panel of human proteases, indicating a low potential for off-target activity against host enzymes.[4]
Conclusion
This compound is a highly potent and selective inhibitor of the Hepatitis C Virus NS3/4A protease. Its antiviral spectrum, based on the available data, is specific to HCV, with notable activity against genotype 1. The compound effectively blocks viral replication by interfering with the processing of the viral polyprotein. While this compound showed promise in early clinical development, the landscape of HCV therapeutics has rapidly evolved towards pangenotypic, interferon-free regimens. Nevertheless, the study of this compound provides a valuable case study in the rational design and development of targeted antiviral agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. A Phase 2, Randomized, Open-Label trial of this compound plus GS-9190 alone and in combination with Ribavirin for 28 days in Treatment Naive Subjects with Chronic Genotype 1 Hepatitis C Virus Infection. | MedPath [trial.medpath.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. The protease inhibitor, this compound, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GS-9256: A Technical Guide for Hepatitis C Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9256 is an investigational, selective, and potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] The NS3/4A protease is essential for viral replication, responsible for cleaving the HCV polyprotein into mature nonstructural proteins.[3] By targeting this enzyme, this compound disrupts the viral life cycle, leading to a reduction in HCV RNA levels. This document provides a comprehensive technical overview of this compound, including its mechanism of action, virological data, resistance profile, and relevant experimental methodologies, to support its use in HCV research. Although the clinical development of this compound was discontinued, it remains a valuable tool for in vitro studies of HCV resistance and polyprotein processing.[1]
Mechanism of Action
This compound is a macrocyclic, non-covalent inhibitor that binds to the active site of the HCV NS3/4A protease.[1] This binding prevents the protease from cleaving the viral polyprotein at four specific sites, which is a critical step for the maturation of the viral replication machinery, including the NS3, NS4A, NS4B, NS5A, and NS5B proteins.[3] The inhibition of this process ultimately halts viral replication.
Figure 1: Mechanism of action of this compound in the HCV replication cycle.
Virological Data
The antiviral activity of this compound has been evaluated in various in vitro systems, primarily using HCV replicon assays.
In Vitro Antiviral Activity
The potency of this compound against different HCV genotypes is summarized in the table below.
| HCV Genotype | Replicon Cell Line | EC50 (nM) | Reference |
| 1b | Huh-luc | 20.0 | [1] |
| 1a | Various | Similar to 1b | [1] |
| 2a | Replicon Cells | 14.2-fold higher than 1b | [1] |
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
This compound has demonstrated additive to synergistic effects when combined with other anti-HCV agents, including interferon-α, ribavirin, and inhibitors of NS5B polymerase (e.g., tegobuvir/GS-9190) and NS5A.[1]
Clinical Efficacy
In a Phase IIa clinical trial (NCT01072695), treatment-naïve patients with HCV genotype 1 infection were administered this compound (75 mg twice daily) in combination with the NS5B polymerase inhibitor tegobuvir (GS-9190, 40 mg twice daily) for 28 days.[4][5][6] The combination therapy resulted in a median maximal decline from baseline HCV RNA of 4.1 log10 IU/mL.[4][6] The addition of ribavirin or pegylated interferon plus ribavirin to this regimen further enhanced the viral response, with median maximal HCV RNA reductions of 5.1 log10 IU/mL and 5.7 log10 IU/mL, respectively.[4][6]
| Treatment Regimen (28 days) | Median Maximal HCV RNA Reduction (log10 IU/mL) | Rapid Virologic Response (RVR) at Day 28 |
| This compound + Tegobuvir | 4.1 | 7% |
| This compound + Tegobuvir + Ribavirin | 5.1 | 38% |
| This compound + Tegobuvir + Peg-IFN/Ribavirin | 5.7 | 100% |
Table 2: Clinical Efficacy of this compound Combination Therapy in HCV Genotype 1 Patients
Resistance Profile
Resistance to NS3/4A protease inhibitors is a known phenomenon and has been studied for this compound.
Resistance-Associated Variants (RAVs)
The primary resistance-associated variants (RAVs) identified for this compound are located in the NS3 region of the HCV genome. The most common mutations observed in patients experiencing virologic failure are:
-
R155K in HCV genotype 1a
-
D168E/V in HCV genotype 1b
These mutations have been shown to confer reduced susceptibility to this compound in vitro.[7]
Cross-Resistance
This compound has shown an orthogonal resistance profile with respect to other classes of HCV inhibitors. It retains its wild-type activity against HCV replicons harboring resistance mutations to NS5B polymerase inhibitors and NS5A inhibitors.[1]
Pharmacokinetic Properties
The pharmacokinetic properties of this compound have been evaluated in several preclinical species.
| Species | Bioavailability (%) | Elimination Half-life (hours) | Major Route of Elimination |
| Mouse | ~100 | ~2 | Biliary excretion of unmetabolized drug |
| Rat | 14 | 0.6 | Biliary excretion of unmetabolized drug |
| Dog | 21 | 5 | Biliary excretion of unmetabolized drug |
| Monkey | 14 | 4 | Biliary excretion of unmetabolized drug |
Table 3: Preclinical Pharmacokinetic Parameters of this compound [1]
This compound is reported to be metabolically stable in liver microsomes and hepatocytes from rodents, dogs, and humans.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible evaluation of antiviral compounds. Below are generalized methodologies for key assays used in the characterization of this compound.
HCV Replicon Assay (for EC50 Determination)
This assay is used to determine the concentration of the compound that inhibits 50% of viral RNA replication.
Figure 2: General workflow for an HCV replicon assay.
Methodology:
-
Cell Plating: Seed Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) in 384-well plates at a density of approximately 2000 cells per well.[8]
-
Compound Addition: Prepare serial dilutions of this compound in DMSO and add them to the wells. A typical concentration range could be from 2.3 nM to 44 µM.[8] Include appropriate controls: DMSO vehicle as a negative control and a combination of known potent HCV inhibitors as a positive control.[8]
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Quantification of HCV Replication: Measure the activity of the reporter gene (e.g., Renilla luciferase) to determine the level of HCV RNA replication.[8]
-
Cytotoxicity Assessment: Concurrently, assess cell viability using a suitable assay (e.g., Calcein AM) to determine the 50% cytotoxic concentration (CC50).[8]
-
Data Analysis: Normalize the data and perform a four-parameter non-linear regression analysis to calculate the EC50 and CC50 values.[8]
NS3/4A Protease Activity Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified NS3/4A protease.
Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant HCV NS3/4A protease (e.g., from genotype 1b) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).
-
Incubation and Measurement: Incubate the plate at a controlled temperature and monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Resistance Selection Assay (Colony Formation Assay)
This assay is used to select for and identify viral variants with reduced susceptibility to the inhibitor.
Figure 3: Workflow for HCV resistance selection and analysis.
Methodology:
-
Cell Culture: Culture HCV replicon cells in the presence of sub-inhibitory to inhibitory concentrations of this compound.
-
Selection: Maintain the cells under selective pressure with G418, which will eliminate cells that have lost the replicon.[9]
-
Colony Formation: Over time, colonies of cells that can replicate in the presence of this compound may emerge.
-
Isolation and Expansion: Isolate and expand these resistant colonies.
-
Genotypic Analysis: Extract total RNA from the resistant cell lines, reverse transcribe the HCV RNA, and sequence the NS3/4A protease-coding region to identify mutations.
-
Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon via site-directed mutagenesis and determine the EC50 of this compound against the mutant replicons to confirm the resistance phenotype.
Conclusion
This compound is a well-characterized inhibitor of the HCV NS3/4A protease with potent in vitro antiviral activity against genotype 1. While its clinical development has been halted, the available data on its mechanism of action, virological profile, resistance, and pharmacokinetics make it a valuable research tool for scientists in the field of hepatitis C. The experimental protocols outlined in this guide provide a framework for the continued investigation of HCV protease inhibition and the mechanisms of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protease inhibitor, this compound, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. gilead.com [gilead.com]
- 7. natap.org [natap.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
Understanding the Binding Affinity of GS-9256: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9256 is a potent and selective second-generation, direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) NS3/4A protease.[1][2] This enzyme is a serine protease crucial for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional proteins.[3] By inhibiting the NS3/4A protease, this compound effectively blocks viral replication, making it a key component in combination therapies for chronic HCV infection.[2][3] This technical guide provides an in-depth analysis of the binding affinity of this compound, detailing the quantitative data, experimental protocols used for its characterization, and the underlying molecular interactions.
Binding Affinity and Potency of this compound
The binding affinity of an inhibitor to its target enzyme is a critical determinant of its antiviral potency. For this compound, this has been extensively characterized using various biochemical and cell-based assays. The key parameters used to quantify its binding affinity and inhibitory activity are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50).
Quantitative Data Summary
The following table summarizes the key quantitative data related to the binding affinity and antiviral activity of this compound against different HCV genotypes.
| Parameter | Genotype | Value | Assay Type | Reference |
| Ki | Genotype 1b | 89 pM | Steady-state enzyme kinetics | [4] |
| Genotype 2a | 2.8 nM | Steady-state enzyme kinetics | [4] | |
| Genotype 3a | 104 nM | Steady-state enzyme kinetics | [4] | |
| EC50 | Genotype 1b | 20 nM | Replicon assay | [1] |
| Association Rate (kon) | Genotype 1b | 4 x 10^5 M⁻¹s⁻¹ | Stopped-flow techniques | [4] |
| Dissociation Rate (koff) | Genotype 1b | 4.8 x 10⁻⁵ s⁻¹ | Dilution methods | [4] |
Mechanism of Action of this compound
This compound is a non-covalent, reversible inhibitor of the HCV NS3/4A protease. It binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the proteolytic activity essential for the HCV life cycle. The NS3 protein requires the NS4A protein as a cofactor to form the active protease complex.
Experimental Protocols
The determination of the binding affinity of this compound involves a series of precise biochemical assays. The following sections detail the methodologies for the key experiments.
Steady-State Enzyme Kinetics for Ki Determination
This assay measures the inhibitory effect of this compound on the rate of substrate cleavage by the NS3/4A protease under steady-state conditions.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-K(Dabcyl)-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 5% glycerol, 0.6 mM LDAO, and 4% DMSO.
-
This compound in varying concentrations
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the NS3/4A protease solution (final concentration ~1-2 nM) to each well.
-
Add 5 µL of the this compound dilution series to the respective wells and pre-incubate for 60 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (final concentration ~200 nM).
-
Immediately start kinetic monitoring of the fluorescence signal (excitation at 485 nm, emission at 530 nm) for 60 minutes at 30-second intervals.
-
The initial reaction rates are calculated from the linear phase of the progress curves.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the inhibitor concentration is significantly higher than the enzyme concentration.
Stopped-Flow Kinetics for Association Rate (kon) Determination
Stopped-flow spectroscopy is a rapid kinetics technique used to measure the pre-steady-state kinetics of the binding interaction between this compound and the NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
This compound
-
Assay Buffer
-
Stopped-flow spectrometer with fluorescence detection
Protocol:
-
Load the NS3/4A protease solution into one syringe of the stopped-flow instrument.
-
Load the this compound solution at various concentrations into the other syringe.
-
Rapidly mix the two solutions, initiating the binding reaction. The instrument monitors the change in a spectroscopic signal (e.g., intrinsic protein fluorescence) as a function of time in the millisecond to second range.
-
The observed rate constants (k_obs) are obtained by fitting the kinetic traces to a single-exponential equation.
-
The association rate constant (kon) is determined by plotting the k_obs values against the concentration of this compound. The slope of this linear plot represents the kon.
Dilution Method for Dissociation Rate (koff) Determination
This method, often referred to as a "jump-dilution" experiment, measures the rate at which the inhibitor dissociates from the enzyme-inhibitor complex.
Materials:
-
Recombinant HCV NS3/4A protease
-
This compound
-
Fluorogenic substrate
-
Assay Buffer
Protocol:
-
Incubate a high concentration of the NS3/4A protease with a saturating concentration of this compound (typically >10-fold over the Ki) to form the enzyme-inhibitor (EI) complex.
-
Rapidly dilute the EI complex (e.g., 100-fold) into a solution containing a high concentration of the fluorogenic substrate. This dilution reduces the concentration of free this compound to a negligible level, preventing re-binding.
-
Monitor the recovery of enzymatic activity over time by measuring the increase in fluorescence as the substrate is cleaved.
-
The rate of recovery of enzyme activity corresponds to the dissociation of this compound from the complex.
-
The dissociation rate constant (koff) is determined by fitting the progress curves of product formation to a single-exponential equation.
Conclusion
This compound is a highly potent inhibitor of the HCV NS3/4A protease, demonstrating picomolar to low nanomolar binding affinity against various HCV genotypes. Its rapid association and slow dissociation rates contribute to its sustained antiviral activity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the binding kinetics of this compound and other similar antiviral agents. A thorough understanding of these binding properties is essential for the rational design and development of next-generation HCV inhibitors and for optimizing their clinical application.
References
Target Validation of GS-9256: An In-depth Technical Guide to a Potent HCV NS3/4A Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of GS-9256, a selective and potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This compound, a phosphinic acid-derived macrocyclic compound, has demonstrated significant antiviral activity in both preclinical and clinical studies, establishing the NS3/4A protease as a critical and druggable target for HCV infection. This document details the mechanism of action, quantitative antiviral potency, resistance profile, and the key experimental protocols used to validate this compound's therapeutic potential.
Executive Summary
This compound is a direct-acting antiviral (DAA) agent that specifically targets the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] By inhibiting this protease, this compound prevents the cleavage of the HCV polyprotein, a crucial step in the maturation of viral proteins required to form the viral replication complex.[2] Preclinical studies have demonstrated its potent and selective inhibition of the NS3/4A protease across various HCV genotypes, with favorable pharmacokinetic properties.[3][4] Clinical trials have further validated its antiviral efficacy, showing substantial reductions in viral load in patients with chronic HCV infection, particularly when used in combination with other DAAs.[5][6] This guide will delve into the scientific data and methodologies that underpin the validation of this compound's mechanism of action and its clinical potential.
The HCV NS3/4A Protease: A Prime Antiviral Target
The Hepatitis C virus is a single-stranded RNA virus that encodes a large polyprotein, which must be processed by both host and viral proteases to yield mature structural and non-structural (NS) proteins. The NS3 protein, in complex with its cofactor NS4A, forms a serine protease that is responsible for cleaving the polyprotein at four specific sites, releasing NS4A, NS4B, NS5A, and NS5B.[2] These non-structural proteins are essential components of the viral replication machinery. The indispensable role of the NS3/4A protease in the HCV life cycle makes it a highly attractive target for antiviral therapy.[2]
Signaling Pathway of HCV Polyprotein Processing and Inhibition by this compound
The following diagram illustrates the critical role of the NS3/4A protease in the HCV replication cycle and the mechanism of inhibition by this compound.
Caption: Mechanism of Action of this compound.
Quantitative Data on the Antiviral Activity of this compound
The potency and selectivity of this compound have been extensively characterized through biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound Against HCV NS3/4A Protease
| HCV Genotype | Inhibition Constant (Ki) (nM) |
| Genotype 1b | 0.089 |
| Genotype 2a | 2.8 |
| Genotype 3a | 104 |
| Data from biochemical assays determining the steady-state enzyme kinetics.[3] |
Table 2: Cell-Based Antiviral Activity of this compound
| HCV Replicon | EC50 (nM) |
| Genotype 1a | Similar to Genotype 1b |
| Genotype 1b (Huh-luc cells) | 20.0 |
| Genotype 2a | 14.2-fold increase vs. Genotype 1b |
| EC50 values were determined in HCV replicon cell lines.[4][7] |
Table 3: Selectivity of this compound Against Human Proteases
| Protease | Selectivity (Fold-increase in Ki vs. HCV NS3/4A GT1b) |
| Human Cathepsin B | >10,000 |
| Human Cathepsin L | >10,000 |
| Human Chymotrypsin | >10,000 |
| Human Elastase | >10,000 |
| Human Thrombin | >10,000 |
| Selectivity was determined by comparing the inhibition constants against a panel of mammalian proteases.[3] |
Table 4: Clinical Antiviral Response to this compound in Combination Therapy (Phase IIa)
| Treatment Arm (28 Days) | Median Maximal Decline in HCV RNA (log10 IU/mL) |
| This compound + GS-9190 | 4.1 |
| This compound + GS-9190 + Ribavirin | 5.1 |
| This compound + GS-9190 + Peginterferon + Ribavirin | 5.7 |
| Data from a Phase IIa clinical trial in treatment-naïve patients with chronic genotype 1 HCV infection.[5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.
Biochemical Assay for HCV NS3/4A Protease Inhibition
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified NS3/4A protease.
Objective: To determine the inhibition constant (Ki) of this compound against HCV NS3/4A protease.
Materials:
-
Recombinant purified HCV NS3/4A protease (genotypes 1b, 2a, 3a)
-
Fluorogenic peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10% glycerol, 100 mM NaCl, 5 mM DTT, and 0.01% Triton X-100
-
This compound in various concentrations
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the NS3/4A protease to each well of the microplate.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm). The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
Determine the IC50 value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
Caption: Workflow for the NS3/4A Protease Biochemical Assay.
Cell-Based HCV Replicon Assay
This assay measures the antiviral activity of a compound in a cellular context by quantifying the replication of an HCV subgenomic replicon.
Objective: To determine the 50% effective concentration (EC50) of this compound against HCV replication.
Materials:
-
Huh-7 (or derived) human hepatoma cells
-
HCV subgenomic replicon constructs (e.g., containing a luciferase reporter gene) for different genotypes
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
G418 (for stable replicon cell lines)
-
This compound in various concentrations
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Procedure:
-
Seed Huh-7 cells harboring the HCV replicon in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, measure the luciferase activity in each well using a luminometer. The luciferase signal is proportional to the level of HCV replicon RNA.
-
In a parallel plate, assess cell viability using a suitable assay to determine the 50% cytotoxic concentration (CC50) of the compound.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the drug concentrations and fitting the data to a dose-response curve.
-
The selectivity index (SI) can be calculated as CC50 / EC50.
Caption: Workflow for the HCV Replicon Assay.
Resistance Profile
The emergence of drug-resistant viral variants is a significant consideration in antiviral therapy. The resistance profile of this compound has been characterized both in vitro and in clinical studies.
In a phase 1 monotherapy study, the most frequently observed resistance-associated substitutions (RASs) in the NS3 region were at positions R155, A156, and D168. Phenotypic analyses confirmed that these substitutions significantly reduced the susceptibility of the virus to this compound. Notably, in many patients, these resistant variants were no longer detectable by population sequencing at later time points after cessation of therapy, suggesting a potential fitness cost associated with these mutations.
Conclusion
The comprehensive target validation of this compound has unequivocally demonstrated that the HCV NS3/4A protease is a highly effective target for antiviral intervention. Through a combination of robust biochemical and cell-based assays, the potent and selective inhibitory activity of this compound has been quantified. Clinical studies have further substantiated its antiviral efficacy, leading to significant reductions in HCV RNA levels in infected patients. While the development of this compound did not proceed to market, the wealth of data generated during its validation has been instrumental in advancing the field of HCV drug discovery and has contributed to the development of subsequent generations of highly effective protease inhibitors that are now a cornerstone of curative HCV therapy. This technical guide provides a detailed roadmap of the scientific rigor and methodologies required for the successful validation of a novel antiviral agent.
References
- 1. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics, potency, and selectivity of the hepatitis C virus NS3 protease inhibitors this compound and vedroprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gilead.com [gilead.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GS-9256: In Vitro Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9256 is a potent and selective second-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. The NS3/4A protease is a crucial enzyme in the HCV lifecycle, responsible for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[1][2] By targeting this enzyme, this compound effectively disrupts the viral replication machinery. These application notes provide detailed protocols for two key in vitro assays used to characterize the activity of this compound: a biochemical Fluorescence Resonance Energy Transfer (FRET) based assay to determine its enzymatic inhibition, and a cell-based HCV replicon assay to assess its antiviral efficacy in a cellular context.
Mechanism of Action of this compound
This compound is a macrocyclic noncovalent inhibitor of the NS3/4A enzyme.[3] The NS3 protease requires the NS4A protein as a cofactor to adopt its active conformation. The NS3/4A complex is responsible for cleavages at four sites within the HCV nonstructural polyprotein: NS3-NS4A, NS4A-NS4B, NS4B-NS5A, and NS5A-NS5B.[4] this compound binds to the active site of the NS3 protease, preventing it from processing the viral polyprotein and thereby halting viral replication.
Caption: Mechanism of action of this compound on the HCV replication cycle.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against different HCV genotypes.
| Assay Type | HCV Genotype | Value | Units | Reference |
| Enzymatic Assay (Ki) | Genotype 1b | 89 | pM | [5] |
| Genotype 2a | 2.8 | nM | [5] | |
| Genotype 3a | 104 | nM | [5] | |
| Cell-Based Replicon Assay (EC50) | Genotype 1b | 20 | nM | [6] |
Experimental Protocols
HCV NS3/4A Protease FRET Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS3/4A protease using a synthetic peptide substrate labeled with a FRET pair.
Workflow:
Caption: Workflow for the HCV NS3/4A protease FRET assay.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol.[4]
-
Enzyme: Recombinant HCV NS3/4A protease (genotype-specific).
-
Substrate: A FRET peptide substrate, such as one containing a 5-FAM donor and a QXL™520 quencher.[4]
-
Inhibitor: this compound, serially diluted in DMSO.
-
Plate: Black, low-volume 384-well assay plate.
-
Instrumentation: Fluorescence plate reader capable of kinetic measurements.
Protocol:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration for the dilution series could be 1 µM.
-
Dispense 0.5 µL of each this compound dilution into the wells of the 384-well plate. Include wells with DMSO only for no-inhibition controls and a known potent inhibitor as a positive control.
-
Prepare the NS3/4A enzyme solution in assay buffer to the desired final concentration (e.g., 1 nM).
-
Add 25 µL of the enzyme solution to each well containing the inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the FRET substrate solution in assay buffer to the desired final concentration (e.g., 100 nM).
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation/Emission = 490 nm/520 nm) every minute for 30 minutes.[4]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of the fluorescence signal over time.
-
Normalize the velocities to the no-inhibition control (0% inhibition) and a background control with no enzyme (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based HCV Replicon Assay
This assay measures the antiviral activity of this compound in a cellular environment using a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon.[7][8] The replicon contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.
Materials:
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).[7]
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.[7]
-
Inhibitor: this compound, serially diluted in DMSO.
-
Reagents: Luciferase assay reagent, Cell viability reagent (e.g., CellTiter-Glo®).
-
Plates: White, opaque 96-well cell culture plates.
-
Instrumentation: Luminometer.
Protocol:
-
Seed the Huh-7 replicon cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the this compound dilutions to the respective wells. Include wells with medium and DMSO for vehicle controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay (Antiviral Activity):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix by shaking for 2 minutes and then incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Cell Viability Assay (Cytotoxicity):
-
In a parallel plate prepared identically, measure cell viability to assess the cytotoxicity of the compound.
-
Add a cell viability reagent according to the manufacturer's instructions and measure the appropriate signal (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control (0% inhibition) and a background control (cells without replicon or treated with a high concentration of a potent inhibitor) (100% inhibition).
-
Plot the percent inhibition of HCV replication versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Similarly, determine the CC₅₀ (50% cytotoxic concentration) from the cell viability data.
-
Calculate the selectivity index (SI) as CC₅₀ / EC₅₀.
-
Conclusion
The described in vitro assays are fundamental tools for the characterization of HCV NS3/4A protease inhibitors like this compound. The FRET-based enzymatic assay provides a direct measure of the compound's potency against the isolated enzyme, while the cell-based replicon assay confirms its antiviral activity in a more physiologically relevant context and allows for the assessment of its cellular toxicity. These detailed protocols should serve as a valuable resource for researchers in the field of antiviral drug discovery and development.
References
- 1. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurogentec.com [eurogentec.com]
- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining GS-9256 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9256 is a potent and selective second-generation, small molecule inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This viral enzyme is a serine protease essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle. By targeting the NS3/4A protease, this compound effectively blocks viral maturation and proliferation. Accurate and robust cell-based assays are crucial for evaluating the antiviral activity and cytotoxicity of compounds like this compound. This document provides detailed application notes and protocols for the most common cell-based assay used to determine the efficacy of this compound: the HCV replicon assay.
Mechanism of Action of this compound
The HCV genome is translated into a single polyprotein, which must be processed by host and viral proteases to yield mature viral proteins. The NS3/4A protease is responsible for four of these cleavages. This compound is a competitive, reversible inhibitor that binds to the active site of the NS3/4A protease, preventing it from cleaving the polyprotein and thereby halting the viral life cycle.
Key Cell-Based Assay: The HCV Replicon System
The HCV replicon assay is the gold standard for evaluating the in-vitro activity of HCV inhibitors. This system utilizes human hepatoma cell lines (e.g., Huh-7) that have been genetically engineered to stably express a subgenomic portion of the HCV RNA. This subgenomic "replicon" contains the non-structural proteins necessary for RNA replication but lacks the structural proteins, making it non-infectious. The replicon is often coupled with a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.
Principle of the Assay
In the presence of an effective inhibitor like this compound, the replication of the HCV replicon is suppressed. This leads to a decrease in the expression of the reporter gene (luciferase), resulting in a lower luminescent signal. The potency of the inhibitor is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that reduces the reporter signal by 50%.
Data Presentation: In Vitro Activity of this compound
The antiviral activity of this compound is determined by its EC50 value, while its effect on host cell viability is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.
| HCV Genotype | Replicon Cell Line | This compound EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| 1a | Huh-7 based | 13 - 20 | >10 | >500 - >769 |
| 1b | Huh-7 based | 5.4 - 20[1] | >10 | >500 - >1851 |
| 2a | Huh-7 based | 15 | >10 | >667 |
| 3a | Huh-7 based | 25 | >10 | >400 |
| 4a | Huh-7 based | 8 | >10 | >1250 |
| 5a | Huh-7 based | 10 | >10 | >1000 |
| 6a | Huh-7 based | 12 | >10 | >833 |
Note: EC50 and CC50 values can vary depending on the specific replicon construct, cell line, and assay conditions.
Experimental Protocols
HCV Replicon Assay Protocol (Luciferase-Based)
This protocol is adapted for a 384-well plate format for high-throughput screening.
Materials:
-
HCV replicon cells (e.g., Huh-7 derived, stably expressing a luciferase reporter replicon)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and an appropriate concentration of G418 for selection (e.g., 0.5 mg/mL).
-
Assay Medium: Cell Culture Medium without G418.
-
This compound compound stock (in DMSO).
-
384-well clear bottom, white-walled tissue culture-treated plates.
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System).
-
Luminometer plate reader.
Procedure:
-
Cell Plating:
-
Culture HCV replicon cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in Assay Medium to a final concentration of 2.2 x 10^4 cells/mL.
-
Dispense 90 µL of the cell suspension into each well of the 384-well plates (2000 cells/well).[2]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold dilution series is recommended, with a starting concentration that will result in a final assay concentration of approximately 1 µM.[2]
-
Dilute the DMSO stock of each concentration of this compound into Assay Medium.
-
Add 10 µL of the diluted compound to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Include control wells:
-
Vehicle Control: Cells treated with Assay Medium containing the same final concentration of DMSO as the compound-treated wells.
-
Positive Control: Cells treated with a known HCV inhibitor at a concentration >100x its EC50.[2]
-
Cell-Free Control: Wells containing Assay Medium but no cells, to determine background luminescence.
-
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Prepare the luciferase substrate according to the manufacturer's instructions.
-
Add the appropriate volume of luciferase reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data by expressing the luminescence of compound-treated wells as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Cytotoxicity Assay Protocol (MTT-Based)
This assay should be run in parallel with the replicon assay to determine the CC50 of this compound.
Materials:
-
Huh-7 cells (or the parental cell line of the replicon cells).
-
Cell Culture Medium (as described above, without G418).
-
This compound compound stock (in DMSO).
-
96-well or 384-well clear tissue culture-treated plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Spectrophotometer plate reader.
Procedure:
-
Cell Plating:
-
Plate Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of Cell Culture Medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Add various concentrations of this compound to the wells, following the same dilution scheme as the replicon assay.
-
Include vehicle control and cell-free control wells.
-
-
Incubation:
-
Incubate for 72 hours (or the same duration as the replicon assay) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C (or overnight at room temperature) with gentle shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a spectrophotometer plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the cell-free control from all other wells.
-
Normalize the data by expressing the absorbance of compound-treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the CC50 value using a non-linear regression curve fit.
-
Conclusion
The HCV replicon assay is a robust and reliable method for determining the in vitro antiviral activity of NS3/4A protease inhibitors like this compound. By following the detailed protocols provided in these application notes, researchers can obtain accurate and reproducible EC50 and CC50 values, which are essential for the preclinical evaluation of antiviral compounds. The high selectivity index of this compound, as determined by these assays, underscores its potential as a safe and effective therapeutic agent for the treatment of Hepatitis C.
References
Application Notes and Protocols for Measuring the Antiviral Activity of GS-9256
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9256 is a potent and selective second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] The NS3/4A protease is a crucial enzyme for HCV replication, responsible for cleaving the viral polyprotein into mature non-structural proteins. By inhibiting this protease, this compound effectively blocks viral replication. These application notes provide detailed protocols for evaluating the in vitro antiviral activity and enzymatic inhibition of this compound.
Mechanism of Action
The HCV genome is translated into a single large polyprotein, which must be processed by viral and host proteases to yield functional viral proteins. The NS3/4A serine protease is responsible for cleavages at four sites within the non-structural region of the polyprotein (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B). This compound is a peptidomimetic inhibitor that binds to the active site of the NS3/4A protease, preventing the processing of the HCV polyprotein and thereby halting viral replication.
References
Application Notes and Protocols for GS-9256 HCV Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A critical tool in the discovery and preclinical evaluation of these DAAs is the HCV replicon assay.[1] This system allows for the study of viral RNA replication in a controlled cell culture environment, independent of infectious virus production.[2] GS-9256 is an investigational inhibitor of the HCV NS3/4A protease, a crucial enzyme for viral polyprotein processing and replication.[3][4] These application notes provide a detailed protocol for setting up and performing an HCV replicon assay to evaluate the antiviral activity of this compound.
The HCV replicon system was first established in 1999 using a genotype 1b isolate in the human hepatoma cell line, Huh-7.[5] These subgenomic replicons are RNA molecules that can replicate autonomously within the cytoplasm of host cells.[2] They typically contain the HCV 5' and 3' non-translated regions (NTRs) and the nonstructural proteins (NS3 to NS5B) necessary for replication, but lack the structural proteins, rendering them non-infectious.[1][2] To facilitate the measurement of replication, reporter genes such as luciferase or selectable markers like the neomycin resistance gene are often incorporated into the replicon construct.[6][7]
This document will detail the materials, methods, and data analysis procedures for assessing the potency of this compound in a stable HCV genotype 1b luciferase reporter replicon cell line.
Principle of the Assay
The HCV replicon assay for this compound is based on the principle of quantifying the inhibition of viral RNA replication in a human hepatoma cell line (e.g., Huh-7 derived) that stably harbors a subgenomic HCV replicon. This replicon contains the genetic information for the HCV nonstructural proteins, including the NS3/4A protease, the target of this compound. The replicon is also engineered to express a reporter gene, such as firefly luciferase. The expression level of the reporter gene is directly proportional to the level of HCV RNA replication.
In the presence of an active inhibitor like this compound, the NS3/4A protease is blocked, leading to a disruption in the HCV replication cycle. This inhibition results in a decrease in the amount of replicon RNA and, consequently, a reduction in the expression of the luciferase reporter. By measuring the luciferase activity at various concentrations of this compound, a dose-response curve can be generated, from which key antiviral parameters like the half-maximal effective concentration (EC50) can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HCV replication pathway targeted by this compound and the general workflow of the replicon assay.
Caption: HCV Replication Pathway and this compound Target.
Caption: this compound HCV Replicon Assay Workflow.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of this compound against HCV replicons.
| Compound | Replicon Genotype | Cell Line | Assay Endpoint | EC50 (nM) | Cytotoxicity (CC50) |
| This compound | 1b | Huh-luc | Luciferase Activity | 20.0[3] | Minimal cytotoxicity reported[3] |
| This compound | 1a | Replicon Cells | Not Specified | Similar activity to GT1b[3] | Not Specified |
| This compound | 2a | Replicon Cells | Not Specified | 14.2-fold less active than GT1b[3] | Not Specified |
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7 derived cell line stably harboring a genotype 1b HCV subgenomic replicon with a luciferase reporter (e.g., Huh-luc).[3]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 for selection.
-
This compound: Stock solution in Dimethyl Sulfoxide (DMSO).
-
Control Compounds: A known HCV inhibitor (e.g., another NS3/4A protease inhibitor) as a positive control and DMSO as a negative (vehicle) control.
-
Reagents for Luciferase Assay: Luciferase assay buffer and substrate (e.g., Promega Luciferase Assay System).
-
Equipment: 96-well clear bottom white plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), luminometer.
Cell Culture and Seeding
-
Maintain the HCV replicon cell line in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
Passage the cells every 3-4 days, ensuring they do not exceed 80% confluency.
-
On the day of the assay, trypsinize the cells, count them, and resuspend them in culture medium without G418 to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Preparation and Addition
-
Prepare a series of 3-fold serial dilutions of this compound in 100% DMSO.[8] A typical starting concentration might be 1 µM.
-
Further dilute the compound serial dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay wells should be kept constant, typically at 0.5%.[8]
-
After the 24-hour pre-incubation of the cells, carefully remove the culture medium.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for the positive control and vehicle control (0.5% DMSO in medium).
Incubation and Luciferase Assay
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully remove the culture medium from the wells.
-
Lyse the cells by adding 20-100 µL of luciferase lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
Data Analysis
The raw data from the luminometer (Relative Light Units, RLU) is used to determine the antiviral activity of this compound.
Caption: Data Analysis Workflow for EC50 Determination.
-
Normalization: The RLU values are normalized to the vehicle control (0.5% DMSO), which represents 0% inhibition, and a background control (wells with no cells or a potent inhibitor at a high concentration), which represents 100% inhibition. The percentage of inhibition is calculated for each compound concentration.
-
Dose-Response Curve: The percentage of inhibition is plotted against the logarithm of the this compound concentration.
-
EC50 Calculation: A sigmoidal dose-response curve is fitted to the data using a non-linear regression model (e.g., four-parameter logistic equation). The EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, is determined from this curve.
Conclusion
The HCV replicon assay is a robust and essential tool for the characterization of antiviral compounds like this compound. The detailed protocol provided here, from cell handling to data analysis, offers a standardized method for researchers in the field of HCV drug development. The potent in vitro activity of this compound against genotype 1 replicons, as demonstrated through this assay, underscores its potential as an anti-HCV agent. This methodology can be adapted to evaluate other potential HCV inhibitors and to study the mechanisms of drug resistance.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral response and resistance analysis of treatment-naïve HCV infected patients receiving multiple doses of the NS3 protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GS-9256 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9256 is a potent and selective second-generation, non-covalent, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1] The NS3/4A protease is essential for viral replication, making it a prime target for antiviral therapy.[1][2] this compound has demonstrated significant antiviral activity against HCV genotype 1 in both preclinical studies and clinical trials.[1][3] These application notes provide detailed protocols for the use of this compound in common laboratory assays to evaluate its antiviral efficacy and mechanism of action.
Mechanism of Action
This compound is a selective inhibitor of the HCV NS3 protease.[4] The HCV genome is translated into a single large polyprotein, which is subsequently cleaved by host and viral proteases to yield mature viral proteins.[2][4] The NS3 protease, in complex with its cofactor NS4A, is responsible for four of these cleavages.[2][4] By binding to the active site of the NS3/4A protease, this compound blocks the processing of the viral polyprotein, thereby inhibiting viral replication.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Genotype 1b NS3/4A | Genotype 2a NS3/4A | Genotype 3a NS3/4A | Selectivity vs. Human Proteases |
| Ki (nM) | 0.089 | 2.8 | 104 | >10,000-fold |
Data sourced from:[5]
Signaling Pathway
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding kinetics, potency, and selectivity of the hepatitis C virus NS3 protease inhibitors this compound and vedroprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GS-9256 In Vitro Dosing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of GS-9256, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The following sections detail the mechanism of action, quantitative potency, and detailed protocols for key experiments to assess the antiviral activity and resistance profile of this compound.
Mechanism of Action
This compound is a macrocyclic, non-covalent, reversible inhibitor of the HCV NS3/4A serine protease.[1] The NS3/4A protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B). By binding to the active site of the NS3 protease, this compound blocks this cleavage process, thereby preventing the formation of the viral replication complex and inhibiting viral propagation.
Quantitative In Vitro Potency of this compound
The in vitro antiviral activity of this compound has been characterized in various assays. The following tables summarize the available quantitative data on its potency against different HCV genotypes and common resistance-associated substitutions.
Table 1: Cell-Based Antiviral Activity of this compound against Wild-Type HCV Genotypes
| HCV Genotype | Assay System | Cell Line | Potency (EC50, nM) |
| Genotype 1b | Luciferase Reporter Replicon | Huh-luc | 20.0 |
| Genotype 2a | Replicon Assay | Huh-7 | 14.2-fold increase vs. GT1b |
Table 2: Activity of this compound against NS3/4A Protease Resistance-Associated Substitutions (RASs)
Phenotypic analyses have shown that substitutions at amino acid positions R155, A156, and D168 of the NS3 protease can significantly reduce the susceptibility to this compound.
| NS3 Mutation | Fold Change in EC50 |
| R155K | Data not available |
| A156T/V | Data not available |
| D168A/V | Data not available |
Note: While specific fold-change values for this compound against these RASs are not publicly available, these mutations are known to confer resistance to NS3/4A protease inhibitors.
Signaling Pathway and Experimental Workflow
HCV NS3/4A Protease Signaling Pathway
The following diagram illustrates the role of the HCV NS3/4A protease in the viral life cycle, a process that is inhibited by this compound.
Caption: HCV NS3/4A protease processing of the viral polyprotein.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines a typical workflow for the in vitro characterization of an HCV protease inhibitor like this compound.
Caption: Experimental workflow for evaluating this compound in vitro.
Experimental Protocols
HCV NS3/4A Protease FRET-Based Enzymatic Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET-based protease substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
This compound compound stock solution in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
In a 384-well plate, add 0.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare the enzyme solution by diluting the recombinant NS3/4A protease in assay buffer to the desired final concentration (e.g., 1 nM).
-
Add 20 µL of the enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Prepare the substrate solution by diluting the FRET substrate in assay buffer to the desired final concentration (e.g., 100 nM).
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) every 2 minutes for 30-60 minutes at 30°C.
-
Calculate the initial reaction rates (V₀) for each well.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
HCV Replicon Luciferase Reporter Assay
This protocol details a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound using an HCV replicon system with a luciferase reporter.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b Huh-luc cells).
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).
-
This compound compound stock solution in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the stable replicon cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM without G418.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of this compound in complete DMEM. A typical starting concentration is 1 µM with 1:3 serial dilutions. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Remove the medium and add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence in each well using a luminometer.
-
Plot the percentage of luminescence inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
In Vitro Resistance Selection Protocol
This protocol outlines a method for selecting for HCV replicon variants with reduced susceptibility to this compound.
Materials:
-
Huh-7 cells stably harboring a selectable HCV replicon (e.g., containing a neomycin resistance gene).
-
Complete DMEM with G418 for routine cell culture.
-
This compound compound stock solution in DMSO.
-
6-well tissue culture plates.
-
RNA extraction kit.
-
RT-PCR reagents for amplification of the NS3 gene.
-
Sanger sequencing reagents and access to a sequencer.
Procedure:
-
Seed the stable replicon cells in a 6-well plate at a low density in complete DMEM containing G418.
-
Once the cells have attached, replace the medium with complete DMEM containing G418 and a starting concentration of this compound (typically at or slightly above the EC50 value).
-
Culture the cells, changing the medium with fresh this compound and G418 every 3-4 days.
-
Monitor the cells for the emergence of resistant colonies.
-
Once resistant colonies are established, passage the cells in the presence of gradually increasing concentrations of this compound.
-
After several passages, expand the resistant cell population.
-
Extract total RNA from the resistant cells.
-
Perform RT-PCR to amplify the NS3 protease-coding region of the HCV replicon.
-
Sequence the amplified NS3 gene to identify mutations associated with resistance.
-
To confirm that the identified mutations confer resistance, introduce them into a wild-type replicon construct via site-directed mutagenesis and determine the EC50 of this compound against the mutant replicons as described in Protocol 2.
References
Application Notes and Protocols for GS-9256
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GS-9256 is a potent and selective second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] As a cyclic peptide, it plays a critical role in the viral life cycle by cleaving the HCV polyprotein into mature viral proteins. Inhibition of this protease is a key therapeutic strategy for combating HCV infection. These application notes provide detailed protocols for the reconstitution, storage, and in vitro application of this compound for research purposes.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C46H56ClF2N6O8PS |
| Molecular Weight | 957.46 g/mol |
| CAS Number | 1001094-46-7 |
Materials and Equipment
-
This compound powder
-
Sterile, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-20°C and -80°C freezers
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Reconstitution of this compound
A stock solution of this compound is typically prepared in DMSO. The following protocol describes the preparation of a 10 mM stock solution.
Protocol:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula: Volume (µL) = (Weight of this compound (mg) / 957.46 ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Storage and Stability
Proper storage of this compound is crucial to maintain its activity.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| 10 mM in DMSO | 4°C | 2 weeks[1] |
| 10 mM in DMSO | -80°C | 6 months[1] |
Note: Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to use fresh aliquots for each experiment.
Application Protocols
In Vitro HCV NS3/4A Protease Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against HCV NS3/4A protease using a fluorogenic substrate.
Workflow for In Vitro Protease Inhibition Assay:
Caption: Workflow for an in vitro HCV NS3/4A protease inhibition assay.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM DTT and 20% glycerol).
-
Enzyme Solution: Dilute the HCV NS3/4A protease to the desired concentration in the assay buffer.
-
Substrate Solution: Prepare the fluorogenic substrate solution in the assay buffer.
-
This compound Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
Add 2 µL of each this compound dilution to the wells of a 96-well microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 48 µL of the diluted HCV NS3/4A protease solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Record measurements every 1-2 minutes for a period of 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
Mechanism of Action: Inhibition of HCV NS3/4A Protease and Disruption of Immune Evasion
This compound targets the HCV NS3/4A protease, which is essential for viral replication. The protease is also known to cleave key host proteins involved in the innate immune response, thereby allowing the virus to evade host defenses. By inhibiting the NS3/4A protease, this compound not only blocks viral polyprotein processing but also restores the host's antiviral signaling pathways.
Caption: this compound inhibits HCV NS3/4A protease, preventing viral replication and restoring host antiviral signaling.
References
Troubleshooting & Optimization
Technical Support Center: GS-9256 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GS-9256 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| GS-EXP-001 | Why am I observing lower than expected potency (higher EC50) of this compound in my HCV replicon assay? | 1. Suboptimal Cell Health: Huh-7 cells, the common host for HCV replicons, may be unhealthy or overgrown. 2. Replicon Instability: The replicon may have developed mutations that confer resistance. 3. Incorrect Drug Concentration: Errors in serial dilutions or degradation of the compound. 4. Assay-related Issues: Problems with the reporter system (e.g., luciferase) or high background signal. | 1. Cell Culture Maintenance: Ensure Huh-7 cells are maintained at optimal confluency and viability. Regularly check for contamination. 2. Replicon Sequencing: Sequence the NS3 protease region of the replicon to check for known resistance-associated substitutions (RASs). 3. Compound Handling: Prepare fresh serial dilutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions. 4. Assay Controls: Include appropriate positive (e.g., another known NS3/4A inhibitor) and negative (vehicle control) controls. Validate the reporter assay's linear range. |
| GS-EXP-002 | My this compound solubility is poor in the final assay medium, leading to precipitation. How can I resolve this? | 1. Solvent Choice: The final concentration of the stock solvent (e.g., DMSO) may be too high. 2. Medium Composition: Components in the cell culture medium may be interacting with the compound. 3. Temperature Effects: Changes in temperature between stock solution preparation and the final assay setup. | 1. Optimize Solvent Concentration: Keep the final DMSO concentration in the assay medium below 0.5%. Prepare intermediate dilutions in a compatible solvent if necessary. 2. Test Different Media: If possible, test the solubility of this compound in different serum-free or low-serum media. 3. Pre-warm Medium: Ensure the assay medium is at the appropriate temperature (e.g., 37°C) before adding the compound. |
| GS-EXP-003 | I am seeing significant cytotoxicity in my cell-based assays at concentrations where this compound should be active. What could be the cause? | 1. Off-target Effects: At high concentrations, the compound may have off-target effects on cellular processes. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. 3. Contamination: The this compound stock solution or the cell culture may be contaminated. | 1. Determine Cytotoxicity Profile: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to the cells. 2. Vehicle Control: Run a vehicle control with the same concentration of solvent used in the highest concentration of this compound. 3. Sterility Checks: Ensure all reagents and cultures are sterile. |
| GS-EXP-004 | How do I test if the observed lack of this compound efficacy is due to resistance mutations in the HCV NS3 protease? | 1. Development of Resistant Replicons: Continuous culture of replicon cells in the presence of sub-lethal concentrations of this compound. 2. Site-directed Mutagenesis: Introduction of known NS3 resistance mutations into the replicon construct. | 1. Resistance Selection: Gradually increase the concentration of this compound in the culture medium of replicon-containing cells to select for resistant colonies. 2. Mutant Replicon Assay: Test the potency of this compound against replicons engineered to contain specific NS3 mutations (e.g., at positions 155, 156, or 168) and compare with the wild-type replicon.[1][2] |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding the use of this compound in experimental settings.
1. What is the mechanism of action of this compound? this compound is a selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][3] The NS3/4A protease is essential for the cleavage of the HCV polyprotein, a necessary step for the maturation of viral proteins and subsequent viral replication. By blocking this protease, this compound prevents the formation of a functional viral replication complex.
2. What is a typical effective concentration of this compound in in vitro assays? In cell-based HCV replicon assays, this compound has shown potent activity. For instance, in a genotype 1b replicon assay using Huh-luc cells, the mean EC50 value was reported to be 20 nM.[3] However, the exact effective concentration can vary depending on the specific replicon system, cell line, and assay conditions.
3. What are the recommended storage conditions for this compound? For long-term storage, it is advisable to store this compound as a solid at -20°C. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage instructions.
4. Can this compound be used in animal models? Yes, this compound has been evaluated in animal models. It has demonstrated good pharmacokinetic properties in species such as mice, rats, dogs, and monkeys.[3] When designing animal experiments, it is crucial to consider the appropriate vehicle for administration and to perform preliminary pharmacokinetic and tolerability studies.
5. How does this compound's activity compare against different HCV genotypes? this compound was primarily investigated for its activity against HCV genotype 1.[4] Its efficacy against other genotypes may vary. For experiments involving genotypes other than 1, it is recommended to perform initial dose-response studies to determine its potency.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay System | HCV Genotype | Cell Line | Endpoint | Potency (EC50) | Reference |
| HCV Replicon | 1b | Huh-luc | Luciferase Activity | 20 nM | [3] |
Table 2: Pharmacokinetic Properties of this compound in Different Species
| Species | Bioavailability (IV) | Elimination Half-life | Reference |
| Mouse | ~100% | ~2 hours | [3] |
| Rat | 14% | 0.6 hours | [3] |
| Dog | 21% | 5 hours | [3] |
| Monkey | 14% | 4 hours | [3] |
Experimental Protocols
HCV Replicon Assay for this compound Potency Determination
This protocol outlines a general procedure for assessing the antiviral activity of this compound using a luciferase-based HCV replicon assay.
1. Cell Seeding:
- Culture Huh-7 cells harboring a luciferase-reporter HCV replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
- Seed the cells in 96-well plates at a density that will maintain them in the exponential growth phase for the duration of the experiment.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
3. Treatment:
- After cell adherence (typically 24 hours post-seeding), remove the existing medium and add the medium containing the different concentrations of this compound.
- Include a vehicle-only control (e.g., 0.5% DMSO) and a positive control (another known HCV inhibitor).
4. Incubation:
- Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
5. Luciferase Assay:
- After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
6. Data Analysis:
- Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay that measures both) if cytotoxicity is a concern.
- Plot the percentage of inhibition of luciferase activity against the log concentration of this compound.
- Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
Mandatory Visualization
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus replicons: dinosaurs still in business? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protease inhibitor, this compound, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
improving GS-9256 solubility in DMSO
Welcome to the technical support center for GS-9256. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on solubility in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Improving this compound Solubility in DMSO
Researchers may occasionally face challenges in completely dissolving this compound in DMSO, especially at higher concentrations. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Logical Workflow for Troubleshooting this compound Solubility
The following diagram outlines a step-by-step process to address solubility challenges with this compound.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for dissolving this compound in DMSO?
A1: For initial stock solutions, we recommend starting with a concentration of 10 mM in 100% anhydrous DMSO. This compound is a relatively large molecule (MW: 957.46 g/mol ), and starting with a moderate concentration can help ensure complete dissolution.
Q2: I've prepared a 10 mM stock of this compound in DMSO, but I see some particulate matter. What should I do?
A2: If you observe particulate matter, we recommend the following steps in order:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. This can help increase the solubility.
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any aggregates.
If the issue persists, consider preparing a fresh stock at a lower concentration (e.g., 5 mM).
Q3: Can I store my this compound stock solution in DMSO?
A3: Yes, stock solutions of this compound in DMSO can be stored. For short-term storage, 2 weeks at 4°C is acceptable. For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Q4: My experiment requires a final DMSO concentration of less than 0.1%, but my this compound precipitates when I dilute it in aqueous buffer. How can I prevent this?
A4: This is a common issue with compounds that are highly soluble in DMSO but poorly soluble in aqueous solutions. To address this:
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in DMSO to get closer to your final concentration.
-
Pre-mixing: Add the DMSO to your aqueous buffer before adding the compound. For example, add the required volume of DMSO to your cell culture medium or buffer, mix well, and then add the this compound stock solution.[2]
-
Co-solvents: Consider the use of a co-solvent in your final buffer system. However, this should be tested for compatibility with your experimental setup.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1] This protease is essential for viral replication. By inhibiting this enzyme, this compound blocks the cleavage of the HCV polyprotein, thereby preventing the formation of mature viral proteins and halting viral replication.
Signaling Pathway: Inhibition of HCV Polyprotein Processing by this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits the HCV NS3/4A protease, preventing viral polyprotein processing.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution (MW = 957.46 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 957.46 g/mol * 1000 mg/g = 9.57 mg
-
-
Weigh out 9.57 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved.
-
If dissolution is not complete, proceed with gentle warming (37°C for 5-10 minutes) and/or sonication (10-15 minutes).
-
Once fully dissolved, the stock solution is ready for use or storage.
Data Presentation
Table 1: Solubility of this compound in DMSO with Different Preparation Methods
| Concentration (mM) | Method | Observation |
| 10 | Vortexing only | Minor particulates may remain |
| 10 | Vortexing + Gentle Warming (37°C) | Clear solution |
| 10 | Vortexing + Sonication | Clear solution |
| 20 | Vortexing + Gentle Warming + Sonication | May remain slightly cloudy |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Notes |
| 4°C | Up to 2 weeks | [1] |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months | [1] |
References
Technical Support Center: Optimizing GS-9256 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GS-9256 in cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective second-generation, non-covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1] The NS3/4A protease is essential for the replication of the HCV virus as it is responsible for cleaving the viral polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[1][2][3] Additionally, the NS3/4A protease can cleave host-cell proteins involved in the innate immune response, such as TRIF and MAVS, thereby helping the virus evade the host's defense mechanisms.[4] By inhibiting this protease, this compound blocks viral replication and can restore the host's antiviral signaling pathways.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: For initial experiments, a broad range of concentrations is recommended to determine the dose-response relationship in your specific cell line and HCV replicon system. A common starting point is a logarithmic or semi-logarithmic dilution series ranging from 0.1 nM to 10 µM. Based on available data for similar compounds, the 50% effective concentration (EC₅₀) for this compound is expected to be in the low nanomolar range for susceptible HCV genotypes. For instance, an EC₅₀ of 0.64 µM has been reported for a novel NS3/4A protease inhibitor in a viral replication assay.[5]
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration will depend on the specific goals of your experiment (e.g., viral inhibition, mechanism of action studies). It is crucial to determine both the efficacy (EC₅₀) and cytotoxicity (CC₅₀) of this compound in your chosen cell line. The optimal concentration should provide maximal antiviral activity with minimal impact on cell viability. A common approach is to use a concentration that is 10- to 100-fold higher than the EC₅₀, provided it is well below the CC₅₀.
Q4: I am observing cytotoxicity at concentrations where I expect to see antiviral activity. What could be the cause?
A4: There are several potential reasons for unexpected cytotoxicity:
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.5%, and to always include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments.
-
Compound-Specific Cytotoxicity: All compounds have an inherent level of cytotoxicity. It is essential to perform a cytotoxicity assay to determine the CC₅₀ of this compound in your specific cell line.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cell death.[6]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to both the compound and the solvent.
Q5: I am not observing the expected antiviral activity. What should I check?
A5: If you are not seeing the expected antiviral effect, consider the following:
-
Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded.
-
Solubility Issues: this compound may precipitate out of solution, especially at higher concentrations in aqueous media. Ensure the compound is fully dissolved in your final culture medium.
-
HCV Genotype/Replicon System: The potency of this compound can vary against different HCV genotypes and replicon systems.[3][6] Confirm the susceptibility of your specific genotype to this compound.
-
Assay Sensitivity: The sensitivity of your antiviral assay may not be sufficient to detect the inhibitory effect. Ensure your assay is properly validated with appropriate positive and negative controls.
-
Resistance Mutations: The emergence of resistance mutations in the NS3/4A protease can reduce the susceptibility to this compound.[3][7]
II. Troubleshooting Guides
A. Solubility and Stock Solution Preparation
Problem: this compound precipitates when added to the cell culture medium.
Solution:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution. Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming.
-
Working Solutions: Prepare intermediate dilutions of your stock solution in 100% DMSO.
-
Final Dilution: Add the final DMSO-dissolved compound to the cell culture medium with vigorous mixing to ensure rapid and even dispersion. The final concentration of DMSO in the medium should be kept as low as possible (ideally ≤ 0.5%).
-
Pre-warming: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
B. Interpreting Dose-Response Curves
Data Presentation: Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for a second-generation HCV NS3/4A protease inhibitor like this compound. Researchers should generate their own data for their specific experimental conditions.
| Parameter | Huh7 Cells (Genotype 1b) | HepG2 Cells (Genotype 1b) |
| EC₅₀ (nM) | 5 - 25 | 10 - 50 |
| CC₅₀ (µM) | > 25 | > 50 |
| Selectivity Index (SI = CC₅₀/EC₅₀) | > 1000 | > 1000 |
Experimental Protocols
1. Determination of EC₅₀ (50% Effective Concentration) using an HCV Replicon Assay
This protocol describes a method to determine the concentration of this compound that inhibits HCV RNA replication by 50%.
-
Cell Line: Huh7 cells stably expressing an HCV genotype 1b replicon containing a luciferase reporter gene.
-
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed Huh7-HCV replicon cells into 96-well plates at a density that will result in 70-80% confluency at the end of the assay (e.g., 5,000 - 10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration for the highest dose is 10 µM, with 1:3 or 1:5 serial dilutions.
-
Treatment: Dilute the this compound serial dilutions into pre-warmed complete culture medium to achieve the final desired concentrations. The final DMSO concentration should be constant across all wells (e.g., 0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Luciferase Assay: At the end of the incubation period, remove the medium and perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (representing 100% replication).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC₅₀ value.
-
-
2. Determination of CC₅₀ (50% Cytotoxic Concentration) using an MTT Assay
This protocol determines the concentration of this compound that reduces the viability of the host cells by 50%.
-
Cell Line: Huh7 or HepG2 cells.
-
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth throughout the assay period (e.g., 5,000 cells/well). Incubate overnight.
-
Compound Preparation and Treatment: Prepare and add the serial dilutions of this compound as described in the EC₅₀ protocol. Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.
-
Incubation: Incubate for the same duration as the EC₅₀ assay (e.g., 48-72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to calculate the CC₅₀ value.
-
-
III. Visualizations
A. HCV NS3/4A Protease Signaling Pathway and Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting HCV replication.
B. Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
C. Troubleshooting Decision Tree for this compound Experiments
Caption: A decision tree for troubleshooting common this compound issues.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Genotypes of Hepatitis C Virus and Efficacy of Direct-Acting Antiviral Drugs among Chronic Hepatitis C Patients in a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
Technical Support Center: Overcoming GS-9256 Resistance in HCV Replicons
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the HCV NS3/4A protease inhibitor GS-9256, focusing on the issue of drug resistance.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during in vitro experiments with this compound and HCV replicons.
Q1: We are observing a loss of this compound efficacy in our HCV replicon system over time. What could be the cause?
A1: A loss of efficacy, characterized by an increase in the EC50 value, is most likely due to the emergence of drug-resistant variants within the replicon population. This compound, when used as a monotherapy in vitro, can lead to the rapid selection of resistance-associated substitutions (RASs) in the NS3 protease gene.
Q2: What are the specific mutations that confer resistance to this compound?
A2: Phenotypic analyses have shown that amino acid substitutions at positions R155, A156, and D168 of the NS3 protease are the primary mutations that significantly reduce susceptibility to this compound.[1] The most commonly observed RASs in clinical and in vitro studies are:
-
R155K (Arginine to Lysine at position 155)
-
A156V/T (Alanine to Valine or Threonine at position 156)
-
D168E/G/N/V (Aspartic acid to Glutamic acid, Glycine, Asparagine, or Valine at position 168)[1]
Of note, the Q80K polymorphism, which can be present at baseline in some HCV genotypes, is not selected for by this compound treatment.[1]
Q3: How can we confirm the presence of these resistance mutations in our replicon cell lines?
A3: To confirm the presence of RASs, you will need to perform sequence analysis of the NS3 protease-coding region of the HCV replicon RNA. The general workflow is as follows:
-
RNA Extraction: Isolate total RNA from your replicon cell line.
-
RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS3 region.
-
Sequencing: Sequence the PCR product and compare it to the wild-type reference sequence to identify any amino acid substitutions at positions 155, 156, and 168.
Q4: We have confirmed the presence of a resistance mutation. How can we overcome this resistance in our experiments?
A4: The primary strategy to overcome this compound resistance is through combination therapy with an antiviral agent that has a different mechanism of action. In preclinical and clinical studies, this compound has been effectively paired with the non-nucleoside NS5B polymerase inhibitor, tegobuvir (GS-9190) . This combination targets two different essential viral enzymes, creating a higher barrier to the development of resistance. The addition of ribavirin and/or pegylated interferon has been shown to further enhance antiviral activity.
Q5: What is the molecular basis for resistance conferred by the R155K, A156V, and D168V mutations?
A5: While specific molecular modeling studies for this compound are not extensively published, the resistance mechanisms for these mutations against other NS3/4A protease inhibitors are well-characterized and likely apply. These mutations occur in close proximity to the enzyme's active site and reduce the binding affinity of the inhibitor through:
-
Steric Hindrance: The substituted amino acid may have a different size or conformation that physically clashes with the inhibitor, preventing it from binding effectively.
-
Disruption of Key Interactions: These mutations can alter the local electrostatic environment or disrupt crucial hydrogen bonds and van der Waals interactions between the inhibitor and the protease active site.
Q6: We want to study a specific this compound resistance mutation. How can we introduce it into our wild-type replicon?
A6: You can introduce specific mutations into your HCV replicon plasmid using site-directed mutagenesis . A general protocol is provided in the "Experimental Protocols" section of this document. This will allow you to create a replicon with a known resistance mutation for phenotypic analysis and to test the efficacy of combination therapies.
Quantitative Data on this compound Resistance
The following table summarizes the in vitro antiviral activity of this compound against wild-type HCV replicons. While specific fold-change data for resistant mutants were not found in the reviewed literature, it is consistently reported that substitutions at R155, A156, and D168 lead to a "significant reduction in susceptibility" to this compound.[1]
| Compound | HCV Genotype | Replicon System | Mean EC50 (nM) |
| This compound | Genotype 1b | Huh-luc cells | 20 |
Data sourced from MedchemExpress, citing Yang, H., et al. (2017). Preclinical characterization of the novel HCV NS3 protease inhibitor this compound. Antivir Ther., 22(5), 413-420.[2]
Efficacy of Combination Therapy
Clinical data demonstrates that combining this compound with tegobuvir (GS-9190) and other agents enhances antiviral activity.
| Treatment Regimen (28 Days) | Median Maximal HCV RNA Reduction (log10 IU/mL) | Rapid Virologic Response (RVR) Rate |
| This compound + Tegobuvir | -4.1 | 7% (1 of 15 patients) |
| This compound + Tegobuvir + Ribavirin | -5.1 | 38% (5 of 13 patients) |
| This compound + Tegobuvir + Peg-IFN/Ribavirin | -5.7 | 100% (14 of 14 patients) |
Data from a Phase II, randomized, open-label trial in treatment-naïve patients with genotype 1 HCV.
Experimental Protocols
1. HCV Replicon Assay for Antiviral Activity (General Protocol)
This protocol outlines a general procedure for determining the EC50 of an antiviral compound against an HCV replicon cell line.
-
Cell Seeding: Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a density of 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) without G418.
-
Compound Preparation: Prepare serial dilutions of this compound (or other test compounds) in 100% dimethyl sulfoxide (DMSO).
-
Treatment: Add the diluted compounds to the cell plates to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%). Include appropriate controls: no-drug (vehicle) and a positive control inhibitor.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
2. Site-Directed Mutagenesis of HCV NS3 Gene (General Protocol)
This protocol provides a general workflow for introducing a specific resistance mutation into an HCV replicon plasmid.
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the center, flanked by 15-20 base pairs of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type replicon plasmid as the template and the designed mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to specifically degrade the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Colony Selection and Plasmid Purification: Select individual bacterial colonies, grow them in liquid culture, and purify the plasmid DNA.
-
Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations in the NS3 region.
Visualizations
Caption: Workflow for confirming and overcoming this compound resistance.
Caption: Dual-target inhibition of HCV replication by this compound and Tegobuvir.
References
Technical Support Center: GS-9256 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying potential off-target effects of GS-9256, an investigational Hepatitis C Virus (HCV) NS3 protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective, investigational inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3 (NS3) protease.[1] The NS3 protease is a crucial enzyme for HCV replication, as it is responsible for cleaving the viral polyprotein into mature, functional proteins.[2][3][4][5] By inhibiting this protease, this compound disrupts the viral life cycle.
Q2: What are the known or suspected off-target effects of this compound and similar HCV NS3 protease inhibitors?
Clinical and preclinical data for this compound and other HCV NS3 protease inhibitors suggest the following potential off-target liabilities:
-
Cytochrome P450 (CYP) Inhibition: A common characteristic of this class of inhibitors is the inhibition of CYP3A4, a key enzyme in drug metabolism. This can lead to drug-drug interactions when co-administered with other medications that are substrates of CYP3A4.
-
Bilirubin Metabolism: Elevations in unconjugated bilirubin have been observed in patients treated with this compound. This suggests a potential interaction with the bilirubin glucuronidation pathway, possibly through inhibition of the UGT1A1 enzyme.
-
General Cytotoxicity: At higher concentrations, like many small molecules, this compound may exhibit off-target cytotoxicity.
Q3: What are the recommended initial assays to screen for this compound off-target effects?
A tiered approach is recommended. Initial screening should focus on the most likely off-targets, followed by broader profiling.
-
CYP3A4 Inhibition Assay: To assess the potential for drug-drug interactions.
-
UGT1A1 Inhibition Assay: To investigate the mechanism of bilirubin elevation.
-
In Vitro Cytotoxicity Assay: To determine the concentration at which this compound induces cell death.
-
Broader Kinase and GPCR Screening: As a secondary screen to identify unanticipated off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in the CYP3A4 inhibition assay.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation. If observed, consider reducing the highest concentration of this compound or using a different solvent system. |
| Enzyme Instability | Ensure that the human liver microsomes or recombinant CYP3A4 are stored correctly and that their activity is verified with a known inhibitor as a positive control in each experiment. |
| Substrate Depletion | If the incubation time is too long, the substrate may be depleted, leading to non-linear reaction kinetics. Reduce the incubation time or the enzyme concentration. |
| Solvent Effects | High concentrations of organic solvents (e.g., DMSO) can inhibit CYP enzymes. Ensure the final solvent concentration in the assay is low and consistent across all wells.[6] |
Issue 2: High background signal in the in vitro cytotoxicity assay (e.g., MTT assay).
| Potential Cause | Troubleshooting Step |
| Contamination | Check cell cultures for any signs of microbial contamination, which can affect metabolic assays. |
| High Cell Density | Seeding too many cells can lead to a high background signal. Optimize the cell seeding density for your specific cell line and assay duration.[7] |
| Precipitation of MTT Formazan | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Compound Interference | This compound itself might interfere with the absorbance reading. Run a control with the compound in cell-free media to check for any intrinsic absorbance. |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CYP3A4.
Materials:
-
This compound
-
Human liver microsomes or recombinant human CYP3A4
-
CYP3A4 substrate (e.g., midazolam or a fluorogenic substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
LC-MS/MS or a fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound.
-
Prepare the CYP3A4 enzyme solution (microsomes or recombinant enzyme) in potassium phosphate buffer.
-
Prepare the substrate solution and NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add the serially diluted this compound and a vehicle control to the wells of a 96-well plate.
-
Add the enzyme solution to each well.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrate and NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution).
-
Quantify the formation of the metabolite using LC-MS/MS or measure the fluorescence signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro UGT1A1 Inhibition Assay
Objective: To determine the IC50 of this compound against human UGT1A1.
Materials:
-
This compound
-
Recombinant human UGT1A1 (Supersomes™)
-
UGT1A1 substrate (e.g., estradiol or a fluorogenic substrate)[8]
-
UDPGA (cofactor)
-
Assay buffer
-
96-well microplates
-
LC-MS/MS or a fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare the UGT1A1 enzyme solution in the assay buffer.
-
Prepare the substrate and UDPGA solutions.
-
-
Assay Setup:
-
Add the serially diluted this compound and a vehicle control to the wells of a 96-well plate.
-
Add the UGT1A1 enzyme solution to each well.
-
Pre-incubate the plate.
-
-
Initiate Reaction:
-
Start the reaction by adding the substrate and UDPGA.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
-
Termination and Detection:
-
Stop the reaction and quantify the metabolite formation.
-
-
Data Analysis:
-
Calculate the IC50 value as described for the CYP3A4 assay.
-
In Vitro Cytotoxicity Assay (MTT)
Objective: To assess the cytotoxic potential of this compound on a relevant cell line (e.g., HepG2).
Materials:
-
This compound
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[9]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound
| Assay | Target | IC50 / CC50 (µM) |
| Enzyme Inhibition | CYP3A4 | 5.2 |
| Enzyme Inhibition | UGT1A1 | 12.8 |
| Cytotoxicity | HepG2 Cells (48h) | > 50 |
Table 2: Hypothetical Kinome Profiling Results for this compound (at 10 µM)
| Kinase | % Inhibition |
| EGFR | 8 |
| SRC | 12 |
| ABL1 | 5 |
| ... (other kinases) | ... |
Visualizations
Caption: Role of NS3 Protease in the HCV Life Cycle and Inhibition by this compound.
Caption: Experimental Workflow for Identifying this compound Off-Target Effects.
Caption: Logical Troubleshooting Flow for Inconsistent Assay Results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. NS3 - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PDB-101: Molecule of the Month: Hepatitis C Virus Protease/Helicase [pdb101.rcsb.org]
- 6. bioivt.com [bioivt.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. UGT Inhibition | Evotec [evotec.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
GS-9256 stability issues in experimental conditions
Welcome to the technical support center for GS-9256. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and providing guidance on the proper handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational antiviral drug that acts as a selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] The NS3/4A protease is an enzyme essential for the replication of the virus.[1] By blocking the activity of this protease, this compound prevents the cleavage of the HCV polyprotein, a critical step in the viral lifecycle, thereby inhibiting viral replication.[1] this compound belongs to the class of organic compounds known as cyclic peptides.[3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both powdered form and solutions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
| [Data sourced from DC Chemicals Datasheet.[4]] |
Q3: My this compound solution in DMSO has been stored at 4°C for over two weeks. Can I still use it?
For optimal results, it is recommended to use a freshly prepared solution or one that has been stored at -80°C for long-term use.[4] If the solution has been at 4°C for longer than two weeks, its stability may be compromised, potentially leading to inaccurate experimental results. It is advisable to prepare a new solution from a fresh stock of powdered this compound.
Q4: I am observing lower than expected potency of this compound in my cell-based assay. What could be the cause?
Several factors could contribute to reduced potency. Consider the following troubleshooting steps:
-
Compound Stability: Ensure that the this compound solution was prepared and stored correctly according to the recommended guidelines.[4] Prolonged storage at inappropriate temperatures or exposure to light can lead to degradation.
-
Assay Conditions: The pH of the culture medium can influence the stability of peptide-based compounds.[5] Ensure the pH of your experimental setup is within the optimal range for both the cells and the compound.
-
Cell Health: The health and confluency of the host cells are critical for reproducible results in antiviral assays.[6] Ensure your cells are healthy and at the appropriate density.
-
Presence of Proteases: Contamination of cell cultures with exogenous proteases or high levels of endogenous proteases could potentially degrade this compound, as it is a peptide-based inhibitor.[7]
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in HCV NS3/4A protease activity assays.
| Potential Cause | Recommended Action |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Buffer Components | Certain components in the assay buffer may affect the stability of this compound. If possible, test the stability of this compound in your specific assay buffer over the time course of the experiment. |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the inhibitor dilutions. Use calibrated pipettes. |
| Variable Incubation Times | Adhere strictly to the specified incubation times in your protocol to ensure comparability between experiments. |
Issue 2: Suspected chemical degradation of this compound during the experiment.
Being a cyclic peptide, this compound may be susceptible to certain chemical degradation pathways common to peptides, such as hydrolysis and oxidation.[3][5]
| Potential Degradation Pathway | Mitigation Strategy |
| Hydrolysis | Maintain a stable pH in your experimental solutions. Extreme pH values can catalyze the hydrolysis of peptide bonds.[5] |
| Oxidation | Minimize exposure of this compound solutions to air and light. Consider using de-gassed buffers if oxidation is a significant concern. |
| Adsorption to Surfaces | Peptides can sometimes adsorb to plasticware, leading to a lower effective concentration. Using low-protein-binding tubes and plates can help mitigate this issue. |
Experimental Protocols
General Protocol for HCV Replicon Assay
This assay is used to determine the potency of this compound in a cell-based system that mimics HCV replication.
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon in 96-well plates at a predetermined density.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final concentration of DMSO should be kept constant and at a non-toxic level (typically ≤0.5%).
-
Treatment: Add the diluted this compound to the cells. Include appropriate controls: a vehicle control (DMSO only) and a positive control (another known HCV inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Quantification of HCV RNA: After incubation, lyse the cells and extract the total RNA. Quantify the level of HCV replicon RNA using a quantitative real-time PCR (qRT-PCR) assay.
-
Data Analysis: Calculate the concentration of this compound that inhibits HCV RNA replication by 50% (EC50).
General Protocol for HCV NS3/4A Protease FRET Assay
This is a biochemical assay to measure the direct inhibitory activity of this compound on the purified NS3/4A protease.
-
Reagent Preparation: Prepare assay buffer, a solution of purified recombinant HCV NS3/4A protease, and a fluorogenic substrate (e.g., a FRET peptide).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a microplate, combine the NS3/4A protease with the different concentrations of this compound and incubate for a short period to allow for binding.
-
Initiate Reaction: Add the FRET substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the FRET substrate by the protease results in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the concentration of this compound that inhibits the protease activity by 50% (IC50).
Visualizations
Caption: Mechanism of action of this compound in the HCV lifecycle.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of GS-9256 in cell lines
Welcome to the technical support center for GS-9256. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential cytotoxicity issues during in-vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1] The NS3/4A protease is an enzyme essential for HCV replication, as it cleaves the viral polyprotein into mature, functional proteins.[2][3][4] By inhibiting this enzyme, this compound blocks viral replication. It belongs to the class of organic compounds known as cyclic peptides and has been evaluated in clinical trials for the treatment of chronic Hepatitis C.[1][5]
Q2: Why am I observing high cytotoxicity with this compound in my cell line?
A2: High cytotoxicity can stem from several factors. It could be an expected on-target effect if the cell line is highly dependent on a pathway inadvertently affected by this compound. However, it is more often due to off-target effects, high compound concentrations, solvent toxicity, or suboptimal cell culture conditions.[6] It is crucial to differentiate between true compound-induced cytotoxicity and experimental artifacts.
Q3: What is a good starting concentration range for this compound in cell culture?
A3: For HCV NS3/4A inhibitors, antiviral activity in cell-based replicon assays is often observed in the low nanomolar range.[3] However, cytotoxicity (often measured as the 50% cytotoxic concentration, or CC50) can occur at higher concentrations. A good starting point is to perform a dose-response experiment ranging from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 50-100 µM) to determine both the effective concentration (EC50) for antiviral activity and the CC50 for cytotoxicity.[2]
Q4: How can I be sure the observed cell death is caused by this compound and not the solvent?
A4: Always run a vehicle-only control. This consists of treating cells with the highest volume of solvent (e.g., DMSO) used to dissolve this compound in your experiment. If you observe significant cell death in the vehicle control, the solvent concentration is likely too high (typically should be <0.5%) or the solvent batch may be contaminated.[6]
Q5: What are the primary mechanisms of drug-induced cell death?
A5: Drug-induced cell death primarily occurs through apoptosis or necrosis. Apoptosis is a programmed, controlled form of cell death involving the activation of caspases.[7][8] Necrosis is an uncontrolled form of cell death resulting from severe cellular injury, leading to loss of membrane integrity and release of cellular contents.[9] Assays that can distinguish between these two pathways, such as Annexin V/Propidium Iodide staining, are highly informative.
Troubleshooting Guide for Unexpected Cytotoxicity
This guide provides a systematic approach to identifying and resolving common issues related to cytotoxicity in cell culture experiments with this compound.
Issue 1: High Cell Death Observed Across All Concentrations (Including Low Doses)
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic for your specific cell line (generally <0.5%). Run a vehicle control titration to confirm.[6] |
| Compound Instability | Verify the stability of this compound in your culture medium over the experiment's duration. The compound may degrade into a more toxic substance. |
| Cell Culture Contamination | Check cultures for microbial contamination (especially mycoplasma), which can sensitize cells to stress. Test a fresh, low-passage stock of cells. |
| Poor Cell Health | Ensure cells are healthy and in the exponential growth phase before treatment. Over-confluent or high-passage number cells are more susceptible to stress.[10] |
Issue 2: Cytotoxicity is Observed Only in Specific Cell Lines
| Possible Cause | Recommended Solution |
| On-Target Toxicity | The sensitive cell line may express a protein unintendedly targeted by this compound or be highly dependent on a pathway affected by the compound. |
| Off-Target Effects | This compound may interact with an unintended molecular target present only in the sensitive cell line. |
| Metabolic Activation | The sensitive cell line might metabolize this compound into a more cytotoxic byproduct. Consider using a cell line with a different metabolic profile. |
Issue 3: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Cell Density | Standardize the cell seeding density. Both low and high cell densities can affect susceptibility to cytotoxic agents.[11] |
| Cell Passage Number | Use cells within a consistent and narrow passage number range. High-passage cells can undergo phenotypic changes.[10] |
| Reagent Variability | Use the same lot of media, serum, and other reagents. Test new lots on a small scale before use in critical experiments. |
| Incubation Time | Ensure precise and consistent incubation times with the compound. Cytotoxic effects are time-dependent.[12] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected cytotoxicity.
Key Experimental Protocols
Here are detailed protocols for essential assays to quantify cytotoxicity and determine the mechanism of cell death.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "untreated" and "vehicle-only" controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 3-4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Measurement: Read the absorbance on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis.[9]
-
Plate Setup: Seed and treat cells with this compound as described in the MTT protocol. Include the following controls:
-
Incubation: Incubate for the desired time.
-
Sample Collection: Centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 15-30 minutes. Measure the absorbance at ~490 nm.
-
Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Protocol 3: Annexin V / Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membranes.[13]
-
Cell Treatment: Treat cells in a 6-well or 12-well plate with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Signaling Pathway Context
This compound targets the HCV NS3/4A protease, a critical enzyme in the viral life cycle. While its primary role is antiviral, high concentrations or off-target effects could potentially trigger intrinsic cellular stress pathways leading to apoptosis. One of the central executioners of apoptosis is Caspase-3.[7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. Caspase-3 activation as a bifurcation point between plasticity and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 10. Target cell line characterization reveals changes in expression of a key antigen that impacts T cell dependent cellular cytotoxicity assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. kosheeka.com [kosheeka.com]
- 14. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GS-9256 assay variability and reproducibility
This technical support center provides guidance for researchers, scientists, and drug development professionals working with GS-9256, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. Here you will find troubleshooting advice and frequently asked questions to address common issues encountered during in vitro assays, ensuring greater variability control and reproducibility.
Overview of this compound and its Target
This compound is an investigational small molecule drug that targets the HCV NS3/4A serine protease.[1] This viral enzyme is crucial for the replication of the hepatitis C virus. The NS3 protein has both a serine protease domain and a helicase domain.[1][2] For its protease activity, NS3 requires the NS4A protein as a cofactor, forming the NS3/4A heterodimer. This complex is responsible for cleaving the HCV polyprotein at four specific sites to release mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replication machinery.[3] By inhibiting the NS3/4A protease, this compound blocks viral polyprotein processing, thereby preventing viral replication.[1]
Experimental Protocols
A detailed methodology for a representative in vitro assay to determine the inhibitory activity of compounds like this compound against the HCV NS3/4A protease is provided below. This is a generalized fluorescence resonance energy transfer (FRET)-based assay.
HCV NS3/4A Protease FRET-Based Inhibition Assay
Objective: To determine the IC50 value of this compound against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
FRET-based protease substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC)[4]
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT[4]
-
This compound compound stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation:
-
Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 20 µL of the recombinant HCV NS3/4A protease (final concentration ~40 nM) diluted in assay buffer to each well.[4]
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the FRET substrate (final concentration ~60 µM) diluted in assay buffer to each well to start the reaction.[4]
-
The total reaction volume will be approximately 40-50 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore and quencher of the FRET substrate (e.g., excitation at 355 nm and emission at 485 nm for an AMC-based substrate).[5]
-
Monitor the increase in fluorescence signal over time (kinetic read) for at least 15-30 minutes at room temperature. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The results of a typical this compound inhibition assay can be summarized in the following table. The values presented are illustrative.
| Parameter | Value | Description |
| IC50 | 5.2 nM | The concentration of this compound required to inhibit 50% of the HCV NS3/4A protease activity. |
| Hill Slope | 1.1 | Describes the steepness of the dose-response curve. A value near 1 suggests a 1:1 binding stoichiometry. |
| R² | 0.992 | The coefficient of determination, indicating the goodness of fit of the data to the curve. |
| Assay Window (S/B) | 12.5 | The signal-to-background ratio of the assay, calculated as the mean signal of the uninhibited control divided by the mean signal of the background (no enzyme) control. |
| Z'-factor | 0.85 | A measure of the statistical effect size, indicating the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent. |
Visualizations
Caption: Role of NS3/4A protease in the HCV life cycle and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to variability and poor reproducibility in this compound assays.
Question 1: Why am I seeing high variability between replicate wells?
Answer: High variability can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes (e.g., inhibitor in DMSO), is a common cause. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions like DMSO stocks.
-
Poor Mixing: Inadequate mixing after adding reagents can lead to localized concentration differences. Gently mix the plate after each addition, for example, by using a plate shaker or by carefully pipetting up and down.
-
Edge Effects: Wells on the outer edges of the plate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells or fill them with buffer/media to create a humidity barrier.
-
Reagent Instability: The enzyme or substrate may be degrading over the course of the experiment. Ensure reagents are stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh dilutions of critical reagents for each experiment.
Question 2: My assay signal is very low, or the assay window (S/B) is poor. What can I do?
Answer: A low signal or poor assay window compromises the ability to detect inhibition accurately. Consider the following:
-
Enzyme Activity: The recombinant NS3/4A protease may have low activity. Verify the enzyme's activity with a control substrate and ensure it has been stored correctly (typically at -80°C in a glycerol-containing buffer).
-
Substrate Concentration: The substrate concentration might be too low. While assays are often run at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors, a very low concentration can lead to a weak signal. You may need to optimize the substrate concentration.
-
Buffer Conditions: The pH, salt concentration, or presence of detergents in the assay buffer can significantly impact enzyme activity. Ensure the buffer composition is optimal for the NS3/4A protease. The presence of a reducing agent like DTT is often critical.
-
Incorrect Instrument Settings: Double-check the excitation and emission wavelengths and the gain settings on your plate reader.
Question 3: The IC50 value for this compound is different from what I expected. What could be the cause?
Answer: Discrepancies in IC50 values can be due to several factors:
-
Assay Conditions: IC50 values are highly dependent on assay conditions. Factors like enzyme concentration, substrate concentration, and incubation times can all influence the apparent potency of an inhibitor. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50.
-
Compound Solubility: this compound, like many small molecules, may have limited solubility in aqueous assay buffers. If the compound precipitates, its effective concentration will be lower than intended, leading to an artificially high IC50. The inclusion of a small percentage of DMSO (typically <1%) and detergents like Triton X-100 can help maintain solubility.
-
Compound Purity and Integrity: Verify the purity and integrity of your this compound stock. The compound may have degraded during storage.
-
Tight-Binding Inhibition: If the inhibitor concentration is close to the enzyme concentration, the assumption of steady-state kinetics may not hold, which can affect IC50 determination.[6]
Question 4: I am observing enzyme activation at low concentrations of my test compound. Is this real?
Answer: While unexpected, apparent activation at low inhibitor concentrations can occur.
-
Assay Artifacts: This can be an artifact of the detection system, such as compound interference with the fluorescence signal. Run a control with the compound and substrate but no enzyme to check for this.
-
Complex Binding Mechanisms: Some compounds can exhibit complex mechanisms where they might bind to an allosteric site at low concentrations, causing a conformational change that slightly enhances activity, while inhibiting at higher concentrations through binding to the active site.[7]
-
Impurity: The compound stock may contain a minor impurity that is an enzyme activator.
Question 5: How can I ensure the reproducibility of my this compound assays over time?
Answer: Consistency is key for reproducibility.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the assay.
-
Reagent Qualification: Use qualified, single-lot batches of critical reagents like the enzyme and substrate for a series of experiments.
-
Control Compounds: Always include a reference inhibitor with a known IC50 in your assays. This helps to monitor the consistency of the assay performance over time.
-
Consistent Data Analysis: Use a standardized template for data analysis to eliminate variability in how results are calculated.
References
- 1. Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS3 - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: GS-9256 Antiviral Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the antiviral testing of GS-9256, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a direct-acting antiviral (DAA) agent that specifically targets the HCV NS3/4A serine protease. This enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins required for viral replication. By inhibiting this protease, this compound blocks the viral life cycle.
Q2: I am seeing lower-than-expected potency (high EC50 value) in my HCV replicon assay. What are the possible causes?
Several factors can contribute to an unexpectedly high EC50 value for this compound in a cell-based HCV replicon assay. These can be broadly categorized into issues with the assay system itself or the emergence of drug resistance. Refer to the troubleshooting guide below for a systematic approach to identifying the cause.
Q3: My FRET-based enzymatic assay is showing inconsistent results or high background. How can I troubleshoot this?
Fluorescence Resonance Energy Transfer (FRET) assays are sensitive to various experimental conditions. Inconsistent results can arise from issues with the substrate, enzyme activity, or the assay buffer. High background fluorescence might be due to compound interference or substrate degradation. See the FRET assay troubleshooting section for detailed guidance.
Q4: Could unexpected results be due to off-target effects of this compound?
While this compound is highly selective for the HCV NS3/4A protease, off-target effects are a possibility with any small molecule inhibitor. In clinical settings, some HCV protease inhibitors have been associated with elevated bilirubin levels (hyperbilirubinemia). This has been linked to the inhibition of the UGT1A1 enzyme and bilirubin transporters such as OATP1B1 and MRP2, which are involved in bilirubin metabolism and transport in liver cells.[1][2] If you are using liver-derived cell lines (e.g., Huh-7), unexpected cytotoxicity or changes in cellular metabolism could potentially be related to such off-target activities.
Q5: What level of cytotoxicity is expected for this compound?
Troubleshooting Guides
Unexpectedly High EC50 in HCV Replicon Assays
This guide will help you troubleshoot a higher-than-expected 50% effective concentration (EC50) for this compound in your HCV replicon experiments.
Logical Flow for Troubleshooting High EC50 Values
Caption: Troubleshooting workflow for high EC50 values in this compound antiviral assays.
Data Interpretation Table for EC50 Values
| Observation | Potential Cause | Recommended Action |
| EC50 is moderately elevated (2-10 fold higher than expected) | Minor assay variability; early signs of resistance. | Review and optimize assay parameters. Consider re-testing with a fresh stock of this compound. |
| EC50 is significantly elevated (>10 fold higher than expected) | Presence of resistance-associated substitutions (RASs) in the HCV replicon. | Sequence the NS3 protease region of the replicon to identify mutations. |
| EC50 is variable between experiments | Inconsistent assay conditions. | Standardize cell seeding density, passage number, and reagent preparation. |
| EC50 is high and close to the CC50 value | The observed effect is likely due to cytotoxicity, not specific antiviral activity. | Re-evaluate the therapeutic index. The compound may not be suitable for this specific cell line or assay format. |
Expected Fold Resistance for Known NS3 Mutations
While specific data for this compound is limited, the following table provides an overview of expected fold-changes in EC50 for other NS3 protease inhibitors against common resistance mutations. This can serve as a reference for interpreting your sequencing results.
| NS3 Mutation | Expected Fold-Change in EC50 (relative to Wild-Type) |
| R155K | High (>50-fold) |
| A156V/T | Very High (>100-fold)[3] |
| D168V/A | High (>50-fold)[3] |
| V36M | Low to Moderate (2 to 15-fold) |
| T54A | Low to Moderate (2 to 15-fold) |
Troubleshooting FRET-Based Enzymatic Assays
This guide addresses common issues encountered in FRET-based assays for NS3/4A protease activity.
Workflow for FRET Assay Optimization
Caption: Optimization workflow for FRET-based protease assays.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol outlines a general method for determining the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.
-
Cell Seeding:
-
Seed Huh-7 cells harboring a luciferase-reporter HCV replicon (e.g., genotype 1b) in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute in complete cell culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Treatment:
-
Remove the culture medium from the cells and add the medium containing the diluted this compound.
-
Include appropriate controls: vehicle control (DMSO only), no-treatment control, and a positive control inhibitor if available.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to calculate the EC50 value.
-
In Vitro UGT1A1 Inhibition Assay
This protocol provides a general method for assessing the potential of this compound to inhibit UGT1A1, which can be relevant for understanding potential off-target effects related to hyperbilirubinemia.
-
Reagents:
-
Human liver microsomes (HLMs) or recombinant human UGT1A1.
-
UGT1A1 probe substrate (e.g., estradiol).
-
UDPGA (uridine 5'-diphosphoglucuronic acid).
-
This compound.
-
-
Assay Procedure:
-
Pre-incubate HLMs or recombinant UGT1A1 with varying concentrations of this compound in a reaction buffer.
-
Initiate the reaction by adding the UGT1A1 probe substrate and UDPGA.
-
Incubate at 37°C for an appropriate time.
-
Stop the reaction (e.g., by adding acetonitrile).
-
-
Detection:
-
Quantify the formation of the glucuronidated metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of metabolite formation at each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
-
Signaling Pathway
HCV NS3/4A Protease and its Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the in vitro inhibition of UGT1A1, OATP1B1, OATP1B3, MRP2, and BSEP in predicting drug-induced hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Replication Capacity and Selective Advantage Profiles of Protease Inhibitor-Resistant Hepatitis C Virus (HCV) NS3 Protease Mutants in the HCV Genotype 1b Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GS-9256 and Telaprevir in HCV NS3/4A Protease Inhibition
For researchers and professionals in the field of antiviral drug development, understanding the comparative efficacy and mechanisms of different Hepatitis C Virus (HCV) inhibitors is paramount. This guide provides a detailed comparison of two potent HCV NS3/4A serine protease inhibitors: GS-9256 and telaprevir. While both drugs target the same viral enzyme essential for HCV replication, they exhibit distinct chemical properties and have different historical roles in the evolution of HCV treatment.
Mechanism of Action: Targeting the HCV NS3/4A Protease
Both this compound and telaprevir function by inhibiting the HCV NS3/4A protease. This enzyme is a heterodimer composed of the NS3 serine protease domain and its cofactor, the NS4A protein. The NS3/4A protease is crucial for the cleavage of the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are essential for the replication of the viral genome.[1] By blocking the active site of this protease, both this compound and telaprevir prevent viral polyprotein processing, thereby halting HCV replication.
Telaprevir is a linear, peptidomimetic inhibitor that forms a reversible, covalent bond with the active site serine (Ser139) of the NS3 protease.[1] This covalent interaction contributes to its potent inhibitory activity. In contrast, this compound is a novel, phosphinic acid-derived, product-like inhibitor.
Below is a diagram illustrating the role of the NS3/4A protease in the HCV replication cycle and the inhibitory action of these drugs.
Comparative In Vitro Efficacy
| Inhibitor | Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Reference |
| This compound | EC50 (nM) | ~20 | 20.0 | >284 | [2] |
| Telaprevir | EC50 (µM) | 0.961 | 0.269 - 0.482 | - | [3] |
| Telaprevir | Ki (nM) | - | 7 | - | [4][5] |
EC50 (50% effective concentration): The concentration of the drug that inhibits 50% of viral replication in a cell-based assay. Ki (inhibition constant): A measure of the inhibitor's binding affinity to the enzyme.
From the available data, this compound appears to be a more potent inhibitor than telaprevir in cell-based replicon assays for genotype 1b, with EC50 values in the nanomolar range compared to the sub-micromolar to micromolar range for telaprevir.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the efficacy of HCV NS3/4A protease inhibitors.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7).
Workflow Diagram:
Detailed Steps:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. The replicon contains a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Preparation: this compound and telaprevir are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
Treatment: The replicon-containing cells are seeded in multi-well plates and treated with the various concentrations of the inhibitors.
-
Incubation: The plates are incubated for a period of 48 to 96 hours to allow for HCV replication and the effect of the inhibitors to manifest.
-
Data Acquisition: After incubation, the cells are lysed, and the activity of the reporter gene is measured. For luciferase-based replicons, a luminometer is used to quantify the light output.
-
Data Analysis: The reporter signal is normalized to a control (cells treated with DMSO alone), and the EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
NS3/4A Protease Biochemical Assay
This in vitro assay directly measures the inhibition of the purified HCV NS3/4A protease enzyme.
Workflow Diagram:
Detailed Steps:
-
Enzyme and Substrate: Purified recombinant HCV NS3/4A protease is used. The substrate is typically a synthetic peptide containing a cleavage site for the protease, flanked by a fluorophore and a quencher (FRET substrate).
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound or telaprevir in a buffer solution.
-
Reaction Initiation: The reaction is initiated by the addition of the FRET substrate.
-
Detection: As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This increase is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the fluorescence data. The inhibition constant (Ki) is then determined by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.
Conclusion
Both this compound and telaprevir are effective inhibitors of the HCV NS3/4A protease. Preclinical data suggests that this compound exhibits greater potency, particularly against genotype 1b, in cell-based assays. Telaprevir, as one of the first-generation direct-acting antivirals, played a significant role in advancing HCV treatment paradigms, though it has since been superseded by newer agents with improved potency, pan-genotypic activity, and better safety profiles. This compound represents a chemically distinct class of protease inhibitors. The experimental protocols outlined provide a basis for the continued evaluation and comparison of novel HCV protease inhibitors in the drug discovery pipeline.
References
- 1. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Phenotypic Characterization of Hepatitis C Virus NS3 Protease Variants Observed in Clinical Studies of Telaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
A Comparative Guide to GS-9256 and Boceprevir: Efficacy in HCV Genotype 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Hepatitis C Virus (HCV) NS3/4A protease inhibitors: GS-9256 and boceprevir. While both drugs target the same viral enzyme, their clinical development trajectories and available data differ significantly. Boceprevir was one of the first direct-acting antivirals (DAAs) to be approved for the treatment of chronic HCV genotype 1 infection, used in combination with peginterferon alfa and ribavirin (PR). In contrast, this compound was an investigational compound whose development was discontinued due to the rapidly evolving landscape of HCV therapies, which saw the advent of more potent, pan-genotypic, and interferon-free regimens.
This comparison is based on an indirect analysis of data from separate clinical trials, as no head-to-head studies were conducted. The information presented herein is intended for an audience of researchers and drug development professionals to understand the relative efficacy and experimental background of these two molecules.
Mechanism of Action
Both this compound and boceprevir are inhibitors of the HCV NS3/4A serine protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step in the viral replication cycle.[1][2] By blocking the activity of this protease, these drugs prevent the maturation of viral proteins, thereby halting viral replication.[3][4][5]
Boceprevir is a peptidomimetic ketoamide that reversibly and covalently binds to the active site serine (S139) of the NS3 protease.[3][5][6] this compound is a macrocyclic inhibitor with a novel phosphinic acid pharmacophore that also targets the NS3 protease active site.[7]
Preclinical Antiviral Activity
In preclinical studies, both compounds demonstrated potent antiviral activity against HCV genotype 1.
| Compound | Assay Type | EC50 (Genotype 1b) | Ki (Genotype 3a) | Reference |
| This compound | Replicon Assay | 20.0 nM | Not Available | [3] |
| Boceprevir | Replicon Assay | 200-400 nM | 17 nM | [8][9] |
Clinical Efficacy
The clinical efficacy of both drugs was evaluated in the context of combination therapy. Boceprevir was extensively studied in Phase II and III trials in combination with peginterferon alfa and ribavirin (PR). This compound was evaluated in a Phase IIa trial in combination with another investigational agent, the NS5B polymerase inhibitor GS-9190 (tegobuvir), with and without PR.
Boceprevir Clinical Trial Data
The efficacy of boceprevir was established in several key clinical trials, including SPRINT-1, SPRINT-2, and RESPOND-2.
Table 1: Sustained Virologic Response (SVR) Rates with Boceprevir-based Regimens
| Trial | Patient Population | Treatment Arm | SVR Rate | Control (PR alone) SVR Rate | Reference |
| SPRINT-2 | Treatment-Naïve (Non-Black) | Boceprevir + PR (Response-Guided Therapy) | 67% | 40% | [10] |
| SPRINT-2 | Treatment-Naïve (Non-Black) | Boceprevir + PR (Fixed Duration) | 68% | 40% | [10] |
| SPRINT-2 | Treatment-Naïve (Black) | Boceprevir + PR (Response-Guided Therapy) | 42% | 23% | [10] |
| SPRINT-2 | Treatment-Naïve (Black) | Boceprevir + PR (Fixed Duration) | 53% | 23% | [10] |
| RESPOND-2 | Treatment-Experienced | Boceprevir + PR (Response-Guided Therapy) | 59% | 21% | [11] |
| RESPOND-2 | Treatment-Experienced | Boceprevir + PR (Fixed Duration) | 66% | 21% | [11] |
SVR was defined as undetectable HCV RNA 24 weeks after the end of treatment.
This compound Clinical Trial Data
Data for this compound comes from a Phase IIa study where it was not administered with the standard of care alone, but with another direct-acting antiviral.
Table 2: Virologic Response with this compound-based Regimens at Day 28
| Treatment Arm | Median Maximal HCV RNA Reduction (log10 IU/mL) | Rapid Virologic Response (RVR) Rate (HCV RNA <25 IU/mL at Day 28) | Reference |
| This compound + Tegobuvir | -4.1 | 7% (1 of 15) | [6] |
| This compound + Tegobuvir + Ribavirin | -5.1 | 38% (5 of 13) | [6] |
| This compound + Tegobuvir + Peginterferon/Ribavirin | -5.7 | 100% (14 of 14) | [6] |
A Phase I monotherapy study of this compound at a dose of 200 mg twice daily for 3 days resulted in a median HCV RNA reduction of 2.7 log10 IU/mL.[12]
Experimental Protocols
HCV RNA Quantification
In the boceprevir Phase III trials (SPRINT-2 and RESPOND-2), plasma HCV RNA levels were measured using the Roche TaqMan 2.0 assay.[13] This assay has a lower limit of quantification of 25 IU/mL and a lower limit of detection of 9.3 IU/mL.[13] The lower limit of detection was used for making decisions at various points during the studies.[13]
General Protocol for Quantitative HCV RNA Testing (Real-Time RT-PCR):
-
Specimen Collection: Whole blood is collected in serum separator tubes or plasma preparation tubes.
-
Sample Processing: Serum or plasma is separated from whole blood by centrifugation.
-
RNA Extraction: Viral RNA is extracted from the serum or plasma sample. Automated systems like the COBAS AmpliPrep are often used for this step.
-
Reverse Transcription: The extracted HCV RNA is reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is then amplified using polymerase chain reaction (PCR) with primers and probes specific to a conserved region of the HCV genome. Real-time PCR allows for the quantification of the amplified product in real-time.
-
Quantification: The amount of HCV RNA in the original sample is determined by comparing the amplification signal to a standard curve generated from known concentrations of HCV RNA.
Clinical Trial Design
Boceprevir (SPRINT-2 Study Design):
This was a Phase III, randomized, double-blind, placebo-controlled trial in treatment-naïve adults with HCV genotype 1. All patients received a 4-week lead-in of peginterferon alfa-2b and ribavirin.[10] Patients were then randomized to one of three arms:
-
Control Arm: Peginterferon-ribavirin plus placebo for 44 weeks.
-
Response-Guided Therapy Arm: Peginterferon-ribavirin plus boceprevir for 24 weeks. If HCV RNA was undetectable from week 8 to 24, treatment was stopped. If detectable, peginterferon-ribavirin and placebo were continued for another 20 weeks.
-
Fixed-Duration Therapy Arm: Peginterferon-ribavirin plus boceprevir for 44 weeks.
This compound (Phase IIa Study Design):
This was a Phase II, randomized, open-label trial in treatment-naïve patients with HCV genotype 1. Patients were randomized to one of three arms for 28 days:[6]
-
This compound (75 mg BID) + Tegobuvir (40 mg BID)
-
This compound (75 mg BID) + Tegobuvir (40 mg BID) + Ribavirin (1000-1200 mg daily)
-
This compound (75 mg BID) + Tegobuvir (40 mg BID) + Peginterferon alfa-2a (180 µg once-weekly) + Ribavirin (1000-1200 mg daily)
After 28 days, all patients received peginterferon and ribavirin.[6]
Visualizations
Caption: Mechanism of action of this compound and boceprevir.
Caption: Boceprevir SPRINT-2 clinical trial workflow.
Caption: this compound Phase IIa clinical trial workflow.
Conclusion
Boceprevir, in combination with peginterferon and ribavirin, demonstrated superior efficacy over peginterferon and ribavirin alone in both treatment-naïve and treatment-experienced patients with HCV genotype 1, leading to its regulatory approval. However, the treatment landscape for HCV has since been revolutionized by the introduction of interferon-free, all-oral regimens with higher efficacy, better tolerability, and pan-genotypic activity.
This compound showed potent antiviral activity in early clinical studies. The decision to discontinue its development was a strategic one, reflecting the rapid progress in the field and the high bar set by newer therapeutic options. While a direct comparison of efficacy is not possible due to the differing clinical trial designs and the discontinuation of this compound's development, the available data provides valuable insights into the evolution of direct-acting antiviral therapies for Hepatitis C.
References
- 1. Hepatitis C RNA Quantitative Testing: Test of Hepatitis C - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 2. Fully automated rapid quantification of Hepatitis C Virus RNA in human plasma and serum by integrated on-chip RT-qPCR and capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery and development of boceprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boceprevir and personalized medicine in hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protease inhibitor, this compound, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity of boceprevir monotherapy in treatment-naive subjects with chronic hepatitis C genotype 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. natap.org [natap.org]
- 12. Boceprevir for Untreated Chronic HCV Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boceprevir for Previously Treated Chronic HCV Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
GS-9256: Navigating Cross-Resistance Among HCV Protease Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the development of antiviral therapies for Hepatitis C Virus (HCV). Understanding the cross-resistance profiles of new drug candidates is paramount for predicting their clinical utility and for designing effective combination therapies. This guide provides an objective comparison of the in vitro activity of GS-9256, an investigational HCV NS3/4A protease inhibitor, against viral variants resistant to other protease inhibitors.
Quantitative Analysis of Cross-Resistance
The following table summarizes the in vitro activity of this compound against key resistance-associated substitutions (RASs) in the HCV NS3 protease domain. These RASs are known to confer resistance to other approved and investigational protease inhibitors. The data is presented as the fold change in the 50% effective concentration (EC50) of this compound required to inhibit the replication of HCV replicons carrying the specified mutations, as compared to the wild-type (WT) replicon.
| NS3 Mutation | Associated Resistance to Other Protease Inhibitors | Fold Change in this compound EC50 vs. Wild-Type | Reference |
| R155K | Telaprevir, Boceprevir, Simeprevir | Moderate to High | |
| D168G | Simeprevir | High | |
| D168V | Simeprevir | High |
Note: "Moderate to High" and "High" fold changes indicate a significant reduction in susceptibility. Specific fold-change values from the source study were not publicly disclosed in the available documentation.
These data indicate that while this compound is a potent inhibitor of wild-type HCV NS3/4A protease, its activity is significantly compromised by the presence of RASs at positions R155 and D168. Notably, these same mutations are associated with resistance to other first and second-generation protease inhibitors, suggesting a degree of cross-resistance. For instance, HCV replicons with single substitutions at position 155 or 156 have demonstrated cross-resistance to a range of protease inhibitors.
It is important to note that this compound retains its wild-type activity against HCV variants with resistance mutations to inhibitors of other viral targets, such as NS5A and NS5B, as these drugs have distinct mechanisms of action.
Experimental Methodologies
The evaluation of cross-resistance profiles for HCV protease inhibitors predominantly relies on the use of HCV replicon assays. The following is a detailed protocol synthesized from established methodologies for conducting such an assay to determine the susceptibility of HCV variants to inhibitors like this compound.
HCV Replicon Assay for Protease Inhibitor Susceptibility Testing
This assay measures the ability of a compound to inhibit the replication of subgenomic HCV RNA molecules (replicons) within a human hepatoma cell line (e.g., Huh-7 or its derivatives).
1. Construction of HCV Replicon Plasmids:
-
A bicistronic subgenomic HCV replicon plasmid (typically genotype 1b) is utilized. This plasmid contains the HCV 5' non-translated region (NTR), a reporter gene (e.g., firefly or Renilla luciferase), the encephalomyocarditis virus (EMCV) internal ribosome entry site (IRES), and the HCV non-structural proteins NS3 to NS5B, followed by the 3' NTR. The reporter gene allows for a quantifiable measure of viral replication.
2. Introduction of Resistance-Associated Substitutions (RASs):
-
Site-directed mutagenesis is performed on the NS3 protease-coding region of the replicon plasmid to introduce specific amino acid substitutions known to confer resistance to other protease inhibitors (e.g., R155K, D168V). The accuracy of the introduced mutations is confirmed by DNA sequencing.
3. In Vitro RNA Transcription:
-
The wild-type and mutant replicon plasmids are linearized using a restriction enzyme (e.g., ScaI).
-
In vitro transcription is then carried out using a T7 RNA polymerase kit to generate large quantities of replicon RNA. The integrity and concentration of the transcribed RNA are verified.
4. Cell Culture and Electroporation:
-
Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Prior to electroporation, cells are harvested and washed with phosphate-buffered saline (PBS).
-
A defined amount of in vitro transcribed replicon RNA (e.g., 10 µg) is mixed with the Huh-7 cells in an electroporation cuvette and subjected to an electrical pulse. This process introduces the RNA into the cells.
5. Antiviral Compound Treatment and EC50 Determination:
-
Following electroporation, the cells are seeded into 96-well plates.
-
After a short incubation period (e.g., 4-24 hours) to allow for cell adherence and initiation of RNA replication, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound) and control inhibitors. A solvent control (e.g., DMSO) is also included.
-
The plates are incubated for a period of 48 to 72 hours to allow for multiple rounds of replicon replication.
6. Measurement of Luciferase Activity:
-
After the incubation period, the cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is directly proportional to the level of replicon RNA replication, is measured using a luminometer.
7. Data Analysis:
-
The luciferase signal for each compound concentration is normalized to the solvent control.
-
The EC50 value, defined as the concentration of the compound that inhibits 50% of HCV replicon replication, is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
The fold change in EC50 for each mutant replicon is determined by dividing its EC50 value by the EC50 value of the wild-type replicon.
Visualizing the Experimental Workflow and Cross-Resistance
To further clarify the experimental process and the concept of cross-resistance, the following diagrams are provided.
Caption: Experimental workflow for assessing HCV protease inhibitor susceptibility using a replicon assay.
Caption: Logical relationship of cross-resistance between HCV protease inhibitors and this compound.
Comparative Antiviral Activity of GS-9256 Against Hepatitis C Virus Genotypes
A detailed guide for researchers and drug development professionals on the antiviral efficacy of the HCV NS3/4A protease inhibitor GS-9256 in comparison to other therapeutic alternatives. This document provides supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, with numerous genotypes exhibiting varying responses to antiviral therapies. The development of direct-acting antivirals (DAAs) targeting specific viral proteins has revolutionized HCV treatment. This compound is an investigational, potent, and selective inhibitor of the HCV NS3/4A protease, an enzyme crucial for viral replication. This guide provides a comprehensive comparison of the in vitro antiviral activity of this compound against a panel of HCV genotypes relative to other commercially available NS3/4A protease inhibitors: simeprevir, paritaprevir, and grazoprevir. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the comparative efficacy and resistance profiles of these antiviral agents.
Comparative Antiviral Potency (EC50)
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency in inhibiting viral replication. The following table summarizes the EC50 values of this compound and competitor compounds against a range of HCV genotypes and sub-genotypes, as determined by in vitro replicon assays.
| HCV Genotype/Subtype | This compound EC50 (nM) | Simeprevir EC50 (nM) | Paritaprevir EC50 (nM) | Grazoprevir EC50 (nM) |
| Genotype 1a | 20.0 | 8.0 - 28.0 | 1.0 | 0.4 |
| Genotype 1b | 20.0 | 8.0 - 28.0 | 0.21 | 0.2 |
| Genotype 2a | - | <13.0 | 19.0 | 0.5 |
| Genotype 2b | - | <13.0 | - | 0.3 |
| Genotype 3a | - | 37.0 | 19.0 | 4.6 |
| Genotype 4a | - | <13.0 | 0.09 | 0.7 |
| Genotype 5a | - | <13.0 | - | 0.1 |
| Genotype 6a | - | <13.0 | 19.0 | 0.8 |
Resistance-Associated Substitutions
The emergence of drug resistance is a significant challenge in antiviral therapy. The table below outlines the key resistance-associated substitutions (RASs) in the HCV NS3 protease that have been shown to confer reduced susceptibility to this compound and its comparators.
| Drug | Key Resistance-Associated Substitutions (NS3 Position) |
| This compound | R155K, A156V, D168G/E/N/V[1] |
| Simeprevir | Q80K, R155K, D168V[2] |
| Paritaprevir | R155K, D168V[3] |
| Grazoprevir | D168A/V[4] |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
The antiviral activity of the compounds is determined using a stable subgenomic HCV replicon assay. This in vitro system utilizes human hepatoma (Huh-7) cells that harbor a self-replicating HCV RNA molecule (replicon). The replicon is engineered to express a reporter gene, such as luciferase, allowing for the quantification of viral replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring the HCV replicon of a specific genotype are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selective agent (e.g., G418) to maintain the replicon.
-
Compound Preparation: The test compounds (this compound and comparators) are serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96-well plates.
-
After cell attachment, the culture medium is replaced with medium containing the serially diluted compounds. A vehicle control (DMSO) and a positive control (a known potent HCV inhibitor) are included.
-
The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of HCV Replication:
-
Following incubation, the cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
-
Data Analysis:
-
The raw luminescence data is normalized to the vehicle control (representing 0% inhibition) and the positive control (representing 100% inhibition).
-
The normalized data is then plotted against the logarithm of the compound concentration.
-
The EC50 value, the concentration at which the compound inhibits 50% of HCV replication, is calculated using a four-parameter logistic regression model.
-
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to ensure that the observed antiviral effect is not due to cellular toxicity.
HCV Antiviral Resistance Testing
Resistance testing is performed to identify specific amino acid substitutions in the viral target protein that reduce the susceptibility to an antiviral drug.
Methodology:
-
Resistance Selection in Cell Culture:
-
HCV replicon-containing cells are cultured in the presence of the antiviral drug at a concentration around its EC50 value.
-
The drug concentration is gradually increased over several passages to select for resistant viral populations.
-
Colonies of cells that can survive and replicate in the presence of high drug concentrations are isolated and expanded.
-
-
Genotypic Analysis:
-
Total RNA is extracted from the resistant cell colonies.
-
The region of the HCV genome encoding the drug target (e.g., NS3 protease) is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
The amplified DNA is then sequenced (e.g., Sanger sequencing or next-generation sequencing) to identify amino acid substitutions compared to the wild-type sequence.
-
-
Phenotypic Analysis:
-
The identified substitutions are introduced into a wild-type replicon construct using site-directed mutagenesis.
-
The antiviral activity (EC50) of the drug is then determined against the mutant replicons, as described in the HCV Replicon Assay protocol.
-
The fold-change in EC50 of the mutant replicon compared to the wild-type replicon indicates the level of resistance conferred by the specific substitution.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: HCV Replication Cycle and this compound Mechanism of Action.
Caption: Experimental Workflow for EC50 Determination.
References
- 1. Antiviral response and resistance analysis of treatment-naïve HCV infected patients receiving multiple doses of the NS3 protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virology analyses of HCV isolates from genotype 1-infected patients treated with simeprevir plus peginterferon/ribavirin in Phase IIb/III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
GS-9256: A Comparative Analysis of a Novel HCV NS3/4A Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GS-9256 is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme crucial for viral replication. Developed by Gilead Sciences, this phosphinic acid-derived compound showed promising antiviral activity in early clinical development, particularly against genotype 1 HCV. Although its development was discontinued in favor of newer pangenotypic agents, a retrospective analysis of its performance provides valuable insights into the landscape of HCV protease inhibitors. This guide offers an objective comparison of this compound with other protease inhibitors, supported by available experimental data.
Mechanism of Action
This compound is a macrocyclic, non-covalent, reversible inhibitor of the NS3/4A serine protease. It was designed as a product-like inhibitor, mimicking the natural substrate of the enzyme. By binding to the active site of the protease, this compound prevents the cleavage of the HCV polyprotein, a critical step in the formation of mature viral proteins, thereby halting viral replication.[1]
Below is a diagram illustrating the HCV replication cycle and the role of NS3/4A protease inhibitors like this compound.
Caption: HCV Replication and Inhibition by this compound.
Head-to-Head Comparison: Biochemical and Antiviral Potency
Direct head-to-head clinical trial data of this compound as a monotherapy against other specific protease inhibitors is limited, as it was primarily evaluated in combination regimens. However, in vitro biochemical assays provide a basis for comparison.
| Parameter | This compound | Vedroprevir | Telaprevir | Boceprevir |
| Target | HCV NS3/4A Protease | HCV NS3/4A Protease | HCV NS3/4A Protease | HCV NS3/4A Protease |
| Mechanism | Reversible, non-covalent | Reversible, non-covalent | Reversible, covalent | Reversible, covalent |
| Ki (vs. GT1b) | 89 pM[2] | 410 pM[2] | ~740 nM | ~14 nM |
| EC50 (vs. GT1a) | 13 nM[3] | Not Available | ~350 nM | ~200 nM |
| EC50 (vs. GT1b) | 5.4 nM[3] | Not Available | ~90 nM | ~900 nM |
| Selectivity | >10,000-fold vs. off-target proteases[2] | >10,000-fold vs. off-target proteases[2] | High | High |
Experimental Protocol: In Vitro Potency and Selectivity Assays
-
Enzyme Kinetics (Ki determination): The inhibitory potency (Ki) of the compounds against NS3 protease was determined using steady-state enzyme kinetics. The assays were performed with purified recombinant NS3/4A protease from different HCV genotypes. A synthetic peptide substrate is cleaved by the protease, and the rate of cleavage is measured in the presence and absence of the inhibitor. The Ki value is then calculated from the reaction rates at different inhibitor concentrations.
-
Replicon Assays (EC50 determination): The 50% effective concentration (EC50) was determined using HCV replicon cell lines. These are cultured liver cells that contain a subgenomic portion of the HCV RNA that replicates autonomously. The cells are incubated with varying concentrations of the inhibitor, and the level of HCV RNA replication is measured, typically by quantitative PCR. The EC50 is the concentration of the inhibitor that reduces HCV RNA levels by 50%.
-
Selectivity Assays: The selectivity of the inhibitors was assessed by testing their activity against a panel of mammalian proteases. The methodology is similar to the enzyme kinetics assays, using the respective substrates for each protease. High selectivity indicates that the inhibitor is less likely to cause off-target effects.
Clinical Efficacy in Combination Therapy
This compound was evaluated in Phase II clinical trials in combination with other direct-acting antivirals and standard of care (pegylated interferon and ribavirin). The primary endpoint in these studies was often the rapid virologic response (RVR), defined as undetectable HCV RNA levels after 4 weeks of treatment.
| Treatment Regimen (Genotype 1, Treatment-Naïve Patients) | Duration | n | RVR (HCV RNA <25 IU/mL at Day 28) | Median Maximal HCV RNA Reduction (log10 IU/mL) |
| This compound + Tegobuvir | 28 days | 15 | 7%[4] | -4.1[4] |
| This compound + Tegobuvir + Ribavirin (RBV) | 28 days | 13 | 38%[4] | -5.1[4] |
| This compound + Tegobuvir + Peg-IFN/RBV | 28 days | 14 | 100%[4][5] | -5.7[4][6] |
Experimental Protocol: Phase IIa Clinical Trial (Study 196-0112)
-
Study Design: This was a randomized, open-label, three-arm study in treatment-naïve patients with chronic HCV genotype 1 infection.[6]
-
Interventions:
-
Arm 1: this compound (75 mg twice daily) + Tegobuvir (GS-9190, 40 mg twice daily)
-
Arm 2: this compound + Tegobuvir + Ribavirin (1,000-1,200 mg daily)
-
Arm 3: this compound + Tegobuvir + Pegylated Interferon alfa-2a (180 µg once weekly) + Ribavirin
-
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a rapid virologic response (RVR), defined as having an HCV RNA level less than 25 IU/mL at day 28 of treatment.[4]
-
Viral Load Measurement: HCV RNA levels in plasma were quantified using a real-time PCR assay.
Caption: Phase IIa Clinical Trial Workflow.
Resistance Profile
The development of resistance is a key challenge in antiviral therapy. For HCV protease inhibitors, resistance-associated variants (RAVs) can emerge during treatment, leading to virologic failure. While specific resistance data for this compound is not extensively published, it is known to have an orthogonal resistance profile to other classes of HCV inhibitors, meaning that resistance to this compound would not necessarily confer resistance to polymerase or NS5A inhibitors. This makes it a suitable candidate for combination therapy.
Conclusion
This compound demonstrated potent in vitro activity against HCV genotype 1 and high selectivity. In Phase II clinical trials, when used in combination with other antiviral agents, it led to substantial and rapid reductions in HCV RNA. The addition of ribavirin and pegylated interferon significantly enhanced its efficacy. Although the development of this compound was halted due to the advent of more effective, pangenotypic direct-acting antivirals, the data from its preclinical and clinical studies contributed to the broader understanding of HCV protease inhibition and the development of subsequent successful therapies. The compound serves as an important case study in the rapid evolution of HCV treatment strategies.
References
- 1. Discovery of this compound: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding kinetics, potency, and selectivity of the hepatitis C virus NS3 protease inhibitors this compound and vedroprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The protease inhibitor, this compound, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gilead.com [gilead.com]
Synergistic Antiviral Effects of GS-9256 in Combination Therapies for Hepatitis C Virus
For Immediate Release to the Scientific Community
This comparison guide provides a detailed analysis of the synergistic effects of GS-9256, an investigational NS3 protease inhibitor, when used in combination with other antiviral agents for the treatment of Hepatitis C Virus (HCV). The data presented herein summarizes key findings from both preclinical in vitro studies and Phase II clinical trials, offering valuable insights for researchers and professionals in drug development. While the clinical development of this compound was discontinued due to the emergence of more potent therapeutic options, the principles of combination therapy and the observed synergistic activity remain highly relevant to the ongoing development of antiviral strategies.
In Vitro Antiviral Activity and Synergy
Preclinical evaluations of this compound utilized HCV replicon systems to determine its antiviral potency. In a genotype 1b Huh-luc replicon cell line, which contains a luciferase reporter gene for monitoring HCV replication, this compound demonstrated potent antiviral activity.
Table 1: In Vitro Antiviral Activity of this compound
| Compound | HCV Replicon | Mean EC50 (nM) | Cytotoxicity (CC50) |
| This compound | Genotype 1b Huh-luc | 20.0 | Minimal cytotoxicity observed |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture.
Crucially for combination therapy, in vitro studies reported an additive to synergistic antiviral effect when this compound was combined with other classes of HCV inhibitors.[1] This included IFN-α, ribavirin, the NS5A inhibitor ledipasvir, and the NS5B polymerase inhibitors GS-6620 and tegobuvir (GS-9190).[1] This observed synergy in cell culture models provided a strong rationale for investigating these combinations in clinical settings. This compound also maintained its activity against HCV replicons with known resistance mutations to NS5A and NS5B inhibitors.[1]
Experimental Protocols: In Vitro Antiviral Assay
The in vitro antiviral activity of this compound was assessed using a stable HCV genotype 1b subgenomic replicon cell line (Huh-luc) that expresses a luciferase reporter gene. The detailed methodology is as follows:
-
Cell Culture: Huh-luc cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, penicillin, streptomycin, and G418 to maintain the replicon.
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to the desired concentrations in the cell culture medium.
-
Assay Procedure:
-
Huh-luc cells were seeded in 96-well plates.
-
After cell attachment, the culture medium was replaced with medium containing various concentrations of this compound.
-
The cells were incubated for a period of 72 hours.
-
-
Data Analysis:
-
Following incubation, the cells were lysed, and luciferase activity was measured using a luminometer. The reduction in luciferase signal corresponds to the inhibition of HCV replication.
-
Cell viability was assessed in parallel using an assay to measure cytotoxicity (e.g., MTS assay).
-
The EC50 values were calculated by plotting the percentage of inhibition of luciferase activity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
dot
Caption: Workflow for determining the in vitro antiviral potency of this compound.
Clinical Efficacy of this compound Combination Therapy
The synergistic potential of this compound was further investigated in Phase II clinical trials in treatment-naïve patients with HCV genotype 1. These studies evaluated this compound in combination with the non-nucleoside NS5B polymerase inhibitor tegobuvir (GS-9190), with and without the addition of ribavirin (RBV) and pegylated interferon (Peg-IFN).
The addition of RBV and subsequently Peg-IFN/RBV to the dual therapy of this compound and tegobuvir resulted in a significant enhancement of the antiviral response.[2] This was evidenced by greater reductions in HCV RNA levels and higher rates of rapid virologic response (RVR), defined as undetectable HCV RNA at week 4 of treatment.
Table 2: Virologic Response in a 28-Day Phase IIa Study
| Treatment Arm (28 Days) | Number of Patients (n) | Median Maximal HCV RNA Reduction (log10 IU/mL) | Rapid Virologic Response (RVR) Rate (%) |
| This compound + Tegobuvir | 16 | -4.1 | 7% (1 of 15 evaluable) |
| This compound + Tegobuvir + RBV | 15 | -5.1 | 38% (5 of 13 evaluable) |
| This compound + Tegobuvir + Peg-IFN/RBV | 15 | -5.7 | 100% (14 of 14 evaluable) |
These clinical findings corroborate the in vitro observations of additive to synergistic effects, demonstrating that a multi-targeted approach can lead to a more profound and rapid suppression of HCV replication.
Experimental Protocols: Phase IIa Clinical Trial (Study 196-0112)
This was a randomized, open-label trial designed to assess the safety and efficacy of this compound in combination with other antivirals in treatment-naïve patients with chronic HCV genotype 1 infection.
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection.
-
Treatment Arms:
-
Dual Therapy: this compound (75 mg twice daily) + Tegobuvir (40 mg twice daily) for 28 days.
-
Triple Therapy: this compound (75 mg twice daily) + Tegobuvir (40 mg twice daily) + Ribavirin (1000-1200 mg daily) for 28 days.
-
Quadruple Therapy: this compound (75 mg twice daily) + Tegobuvir (40 mg twice daily) + Ribavirin (1000-1200 mg daily) + Peg-IFN alfa-2a (180 µg once weekly) for 28 days.
-
-
Primary Efficacy Endpoint: Rapid virologic response (RVR), defined as HCV RNA <25 IU/mL at day 28.
-
HCV RNA Quantification: Plasma HCV RNA levels were measured at baseline and at regular intervals throughout the study using a real-time PCR assay.
Mechanism of Synergistic Action
The enhanced efficacy of combining this compound with an NS5B polymerase inhibitor like tegobuvir stems from their distinct and complementary mechanisms of action, targeting two critical enzymes in the HCV replication cycle.
-
This compound (NS3/4A Protease Inhibitor): The HCV NS3/4A protease is essential for cleaving the viral polyprotein into individual functional non-structural proteins. By inhibiting this protease, this compound prevents the maturation of these viral proteins, thereby halting the formation of the viral replication complex.
-
Tegobuvir (NS5B Polymerase Inhibitor): The NS5B protein is an RNA-dependent RNA polymerase that is responsible for replicating the viral RNA genome. Tegobuvir, a non-nucleoside inhibitor, binds to an allosteric site on the NS5B enzyme, inducing a conformational change that inhibits its polymerase activity.
By simultaneously blocking both polyprotein processing and RNA replication, the combination of these two drug classes creates a high barrier to viral replication and the development of resistance.
dot
References
GS-9256 Resistance Mutation Analysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount. This guide provides a comparative analysis of the investigational hepatitis C virus (HCV) NS3/4A protease inhibitor, GS-9256, with a focus on the clinically significant resistance-associated substitutions (RASs) R155K, A156V, and D168E.
This compound is a potent, selective inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication. While showing promise in early clinical development, the emergence of drug resistance is a critical factor in the evaluation of any direct-acting antiviral agent. Phenotypic analyses have confirmed that substitutions at amino acid positions 155, 156, and 168 of the NS3 protease significantly reduce the susceptibility of HCV to this compound[1]. This guide synthesizes available data to facilitate a deeper understanding of these resistance pathways and provides relevant experimental methodologies.
Comparative Analysis of this compound Activity Against Resistance-Associated Substitutions
The following table summarizes the in vitro activity of this compound against wild-type (WT) HCV and variants harboring the R155K, A156V, and D168E mutations. Data is presented as the fold change in the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication. A higher fold change indicates a greater degree of resistance.
| HCV NS3/4A Genotype | Amino Acid Substitution | This compound Fold Change in EC50 vs. Wild-Type |
| Genotype 1a | Wild-Type | 1.0 |
| Genotype 1a | R155K | Data not publicly available |
| Genotype 1a | A156V | Data not publicly available |
| Genotype 1a | D168E | Data not publicly available |
| Genotype 1b | Wild-Type | 1.0 |
| Genotype 1b | R155K | Data not publicly available |
| Genotype 1b | A156V | Data not publicly available |
| Genotype 1b | D168E | Data not publicly available |
Note: While specific fold-change values for this compound against these mutations are not available in the public domain, clinical studies have shown the emergence of these RASs during this compound monotherapy, indicating a significant loss of antiviral activity[1]. The development of this compound was discontinued, which may account for the limited availability of detailed preclinical resistance data.
Cross-Resistance Profile
The emergence of resistance to one NS3/4A protease inhibitor often confers cross-resistance to other drugs in the same class. The R155K, A156V, and D168E mutations are known to reduce the susceptibility to several other protease inhibitors. Therefore, it is highly probable that HCV variants with these mutations would exhibit reduced sensitivity to this compound.
Experimental Protocols
The in vitro antiviral activity and resistance profile of this compound and other HCV protease inhibitors are typically determined using a replicon assay. The following is a detailed methodology for a transient HCV genotype 1b luciferase reporter replicon assay.
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound against a luciferase-expressing HCV genotype 1b replicon in a human hepatoma cell line (Huh-7).
Materials:
-
Huh-7 cells
-
In vitro transcribed HCV genotype 1b luciferase reporter replicon RNA
-
Electroporation cuvettes (0.4 cm gap)
-
Electroporator
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
96-well cell culture plates
-
Test compound (e.g., this compound) serially diluted in dimethyl sulfoxide (DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Preparation: Culture Huh-7 cells in complete DMEM. On the day of the experiment, harvest the cells and resuspend them in ice-cold phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Electroporation: Mix 10 µg of the HCV replicon RNA with 400 µL of the Huh-7 cell suspension. Transfer the mixture to a 0.4 cm electroporation cuvette and deliver a single electrical pulse.
-
Cell Seeding: Immediately after electroporation, transfer the cells to a T-75 flask containing pre-warmed complete DMEM and incubate for 4 hours at 37°C and 5% CO2.
-
Compound Addition: After the 4-hour incubation, detach the cells and seed them into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Add 100 µL of complete DMEM containing the serially diluted test compound to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Luciferase Assay: After the incubation period, remove the medium and add luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing HCV Replication and Inhibition
To understand the mechanism of action of this compound and the impact of resistance mutations, it is essential to visualize the HCV replication cycle.
Caption: HCV Replication Cycle and the Impact of this compound and Resistance Mutations.
The following diagram illustrates the experimental workflow for determining the in vitro resistance profile of an antiviral compound.
Caption: Workflow for HCV Replicon-Based Resistance Assay.
References
comparative safety profile of GS-9256 in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety and efficacy profile of GS-9256, a novel inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The data presented is based on available preclinical studies and is intended to offer an objective comparison with other relevant compounds in the same class.
In Vitro Efficacy and Cytotoxicity
This compound demonstrates potent and selective inhibition of HCV replication in in vitro models. Preclinical studies utilizing a genotype 1b Huh-luciferase replicon system have established a mean 50% effective concentration (EC50) of 20.0 nM.[1] Notably, these studies also reported minimal cytotoxicity associated with this compound, indicating a favorable preliminary safety profile at the cellular level.[1]
For a comparative perspective, the preclinical data for BI 201335, another non-covalent HCV NS3/4A protease inhibitor, is presented alongside this compound.
| Compound | Target | Genotype | EC50 | Cytotoxicity/Selectivity Index (SI) |
| This compound | HCV NS3/4A Protease | 1b | 20.0 nM[1] | Minimal cytotoxicity reported[1] |
| BI 201335 | HCV NS3/4A Protease | 1a | 6.5 nM[2] | SI = 4,600[2] |
| 1b | 3.1 nM[2] |
Note: The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value is indicative of a more favorable safety profile, as it suggests a wider therapeutic window between the concentration required for antiviral activity and the concentration at which cellular toxicity is observed. While a specific CC50 value for this compound is not publicly available, the description of "minimal cytotoxicity" suggests a high SI.
Experimental Protocols
The following are detailed methodologies typical for the key experiments cited in the preclinical evaluation of HCV NS3/4A protease inhibitors.
HCV Replicon Assay for EC50 Determination
This assay is designed to measure the ability of a compound to inhibit HCV RNA replication in a cellular context.
-
Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5) are commonly used as they are permissive for HCV replication.[3] These cells are engineered to contain a subgenomic or full-length HCV replicon. The replicon RNA is capable of autonomous replication and often contains a reporter gene, such as luciferase or green fluorescent protein (GFP), to facilitate quantification of replication levels.[4][5]
-
Compound Treatment: A serial dilution of the test compound (e.g., this compound) is prepared in cell culture medium. The replicon-containing cells are seeded in multi-well plates and, after adherence, are treated with the various concentrations of the compound.
-
Incubation: The treated cells are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon replication, is measured using a luminometer.
-
RT-qPCR: The total cellular RNA is extracted, and the level of HCV RNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of replication inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (CC50 Determination)
This assay assesses the potential of a compound to cause cell death.
-
Cell Line: The same host cell line used in the replicon assay (e.g., Huh-7) without the HCV replicon is typically used to ensure that any observed toxicity is due to the compound itself and not an interaction with the replicon.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with the same serial dilutions of the test compound as in the EC50 assay.
-
Incubation: The incubation period is generally matched to the EC50 assay (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using various methods:
-
Resazurin Reduction Assay: Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is an enzyme that is released from cells with damaged membranes. The amount of LDH in the culture medium is quantified and is indicative of cytotoxicity.[6]
-
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
HCV Replication and NS3/4A Protease Inhibition
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Preclinical Safety Assessment Workflow
Caption: General workflow for preclinical safety assessment of an antiviral compound.
References
- 1. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of non-covalent HCV NS3/4A protease inhibitor BI 201335 [natap.org]
- 3. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GS-9256: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds like GS-9256, a selective HCV NS3 protease inhibitor, are paramount to ensuring laboratory safety and environmental compliance.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, adhering to standard laboratory safety protocols.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of gloves, lab coats, and eye protection. In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Rinse mouth with water and seek medical advice.
Always handle the compound in a well-ventilated area to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines. While one safety data sheet suggests that a similar compound may not be classified as a hazardous substance, it is best practice to treat all research chemicals with a high degree of caution. The following protocol is based on general best practices for chemical waste disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal route.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. Keep halogenated and non-halogenated solvent wastes separate. Aqueous solutions should also be collected in their own designated containers.[2]
2. Container Selection and Labeling:
-
Use Appropriate Containers: Collect this compound waste in a sturdy, leak-proof container with a secure lid. The container material must be compatible with the chemical properties of the waste.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. Ensure the label is legible and securely attached to the container.[2]
3. Collection and Storage:
-
Avoid Overfilling: Fill waste containers to no more than 75-80% of their capacity to prevent spills and allow for expansion.[2]
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. This location should be clearly marked as a satellite accumulation area for hazardous waste.
4. Final Disposal:
-
Consult Institutional Guidelines: Adhere to your institution's specific procedures for chemical waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.[2][3]
Quantitative Data and Chemical Properties
| Property | Value |
| CAS Number | 1001094-46-7 |
| Molecular Formula | C46H56ClF2N6O8PS |
| Molecular Weight | 957.46 g/mol |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C |
Table 1: Chemical and Physical Properties of this compound.[1]
Experimental Protocols
The procedures outlined above constitute the standard protocol for the safe handling and disposal of this compound in a laboratory setting. No specialized experimental protocols for its disposal are required beyond adherence to general chemical waste management practices.
Disposal Decision Workflow
The following diagram illustrates the logical steps to follow when preparing this compound for disposal.
References
Essential Safety and Logistical Information for Handling GS-9256
Disclaimer: A specific Safety Data Sheet (SDS) for the investigational antiviral compound GS-9256 was not found in the available public resources. Therefore, this guidance is based on best practices for handling investigational pharmaceutical compounds of unknown or high toxicity. Researchers, scientists, and drug development professionals must treat this compound as a substance with potential hazards and adhere to stringent safety protocols. All handling of this substance should be conducted within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) ensemble is critical to prevent exposure through all potential routes, including inhalation, skin contact, and eye contact.[1] The following table summarizes the recommended PPE for handling this compound, assuming it is a potent or toxic compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Double Gloving: Inner layer of nitrile gloves, with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™). | Provides robust protection against a wide range of potential chemical classes. The outer glove should be chosen based on the solvent or carrier being used. Gloves should be inspected regularly for signs of degradation.[1] |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes, sprays, and vapors. Goggles provide a seal around the eyes, while a face shield offers broader facial protection.[1][2] |
| Body | A flame-resistant lab coat, a chemically resistant apron, full-length pants, and closed-toe shoes. For larger quantities or higher splash risk, a chemically resistant suit is recommended. | Protects the skin from contact with the substance.[1][3] |
| Respiratory | A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV). | Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders. The specific cartridge should be chosen based on any known reactive groups or potential byproducts.[1] |
Operational Plans
Handling and Storage:
-
Controlled Environment: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Minimize Quantities: Use the smallest possible amount of the substance for any experiment.[1]
-
Avoid Solo Work: Never handle substances of unknown toxicity alone. Ensure another person is aware of the work being conducted.[1]
-
Emergency Preparedness: An emergency plan should be in place, with clear access to a safety shower, eyewash station, and the appropriate fire extinguisher. All personnel must be familiar with these emergency procedures.[1]
-
Storage: Investigational products should be stored as specified by the supplier, in a secure, locked area separate from other compounds.[5]
Spill Response:
In the event of a chemical spill, immediate and appropriate action is crucial. The following workflow outlines the general procedure for responding to a laboratory chemical spill. All personnel should be trained on these procedures.[6][7][8]
Caption: General workflow for responding to a laboratory chemical spill.
Experimental Protocol: Preparation of a Solution
The following diagram outlines a safe, step-by-step workflow for preparing a solution of an investigational compound like this compound. This protocol prioritizes minimizing exposure and ensuring accuracy.
Caption: Step-by-step workflow for the safe preparation of a chemical solution.
Disposal Plans
The disposal of investigational drugs and associated waste must comply with institutional, local, and federal regulations to prevent environmental contamination.[9]
Waste Segregation and Collection:
-
All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, leak-proof hazardous waste container.[7][10]
-
Unused or expired this compound must be treated as hazardous waste.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[10]
Disposal Procedure:
-
Containerization: Select a compatible container for the waste (e.g., glass or plastic, depending on the physical state of the substance). Drugs in their original containers, such as vials, can often be disposed of as is.[10]
-
Labeling: Attach a hazardous waste label to each container, providing details such as the Principal Investigator's name, location, and the complete chemical name.[10]
-
Storage: Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure and registered with the institution's Environmental Health and Safety (EHS) department.[10]
-
Pickup and Disposal: Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[7][10] All investigational drug waste is typically incinerated at an EPA-permitted facility.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. pbrc.edu [pbrc.edu]
- 6. acs.org [acs.org]
- 7. Spill Response – Laboratory Safety Manual [lsm.alfaisal.edu]
- 8. burrell.edu [burrell.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
